molecular formula C10H18F2N2 B8088227 3',3'-Difluoro-1,4'-bipiperidine

3',3'-Difluoro-1,4'-bipiperidine

Cat. No.: B8088227
M. Wt: 204.26 g/mol
InChI Key: UPDXYZUQHSQLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',3'-Difluoro-1,4'-bipiperidine (CAS 1934439-49-2) is a fluorinated bipiperidine derivative of high value in pharmaceutical research and development. Its structure serves as a critical building block in medicinal chemistry, primarily for the discovery of novel central nervous system (CNS) agents . Research indicates its application in designing potent NR2B NMDA receptor antagonists, which are being investigated for the treatment of a range of neurological disorders and conditions, including Alzheimer's disease, Parkinson's disease, migraine, pain, and traumatic brain injury . Furthermore, bipiperidine derivatives are explored in oncology research for their potential as antitumor agents, with studies highlighting their activity against abnormal cell proliferation, including in leukemia . The key feature of this compound is the strategic difluoro substitution on the piperidine ring, which is known to enhance metabolic stability and improve penetration of the blood-brain barrier, thereby optimizing the pharmacokinetic properties and efficacy of potential drug candidates . This product is intended for research purposes only and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoro-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2/c11-10(12)8-13-5-4-9(10)14-6-2-1-3-7-14/h9,13H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDXYZUQHSQLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNCC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"physicochemical properties of 3',3'-Difluoro-1,4'-bipiperidine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3',3'-Difluoro-1,4'-bipiperidine

Introduction

3',3'-Difluoro-1,4'-bipiperidine (CAS No: 1934439-49-2, Molecular Formula: C₁₀H₁₈F₂N₂, Molecular Weight: 204.26 g/mol ) is a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry.[1] Its structural framework, featuring a gem-difluoro group on one of the piperidine rings, offers a unique combination of properties that are highly advantageous for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). The strategic incorporation of fluorine is known to enhance crucial drug-like properties such as metabolic stability and the ability to penetrate the blood-brain barrier.[1]

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical properties of 3',3'-Difluoro-1,4'-bipiperidine. We will delve into the structural implications of difluorination and present detailed, field-proven methodologies for the experimental determination of its acidity constant (pKa), lipophilicity (logP), and aqueous solubility. The causality behind experimental choices is emphasized to provide a self-validating framework for researchers, scientists, and drug development professionals.

Structural and Conformational Analysis

The 1,4'-bipiperidine scaffold is a common motif in CNS-active compounds. The introduction of a gem-difluoro group at the 3'-position profoundly influences the molecule's electronic and conformational profile. Fluorine's high electronegativity imparts a strong electron-withdrawing effect, which is expected to modulate the basicity of the adjacent piperidine nitrogen.

Furthermore, the stereoelectronic effects of the C-F bonds influence the conformational preference of the piperidine ring. Studies on related fluorinated piperidines have confirmed through X-ray crystallography and NMR analysis that fluorine substitution dictates the axial or equatorial orientation of adjacent groups, which in turn affects receptor binding and overall pharmacological activity.[2][3][4] For 3',3'-Difluoro-1,4'-bipiperidine, a detailed conformational analysis via NMR would be essential to understand the preferred chair conformations and the spatial relationship between the two piperidine rings.

Core Physicochemical Properties: Methodologies and Insights

A quantitative understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. In the absence of published experimental data for 3',3'-Difluoro-1,4'-bipiperidine, this guide provides robust protocols for their determination and expert analysis based on analogous structures.

Acidity Constant (pKa)

Scientific Rationale: The pKa dictates the ionization state of a molecule at a given pH. For a basic compound like 3',3'-Difluoro-1,4'-bipiperidine, the pKa values of its two nitrogen atoms will determine its charge at physiological pH (approx. 7.4). This is critical for solubility, membrane permeability, and the formation of ionic interactions with biological targets. The electron-withdrawing difluoro group is expected to significantly lower the basicity (pKa) of the nitrogen on the fluorinated ring compared to the non-substituted piperidine nitrogen. For comparison, the parent 3,3-difluoropiperidine has a pKa of 7.4.[5] This is a marked decrease from the typical pKa of piperidine (~11.2), illustrating the powerful inductive effect of the gem-difluoro substitution.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its precision and reliability.[6] The method involves monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution.[7]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

  • Sample Preparation: Prepare a 1 mM solution of 3',3'-Difluoro-1,4'-bipiperidine. To maintain a constant ionic strength throughout the experiment, use 0.15 M potassium chloride (KCl) as the solvent.[7]

  • Titration Setup: Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer. Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which could interfere with the titration of a basic compound.[7] Immerse the calibrated pH electrode into the solution.

  • Acidification: Make the solution acidic by adding 0.1 M hydrochloric acid (HCl) until the pH is approximately 1.8-2.0, ensuring both nitrogen atoms are fully protonated.[7]

  • Titration: Begin the titration by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence points.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic base, two inflection points will be observed, allowing for the determination of both pKa values.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample Prepare 1 mM Sample in 0.15 M KCl Calibrate->PrepareSample Ensures Accuracy Acidify Acidify Sample (pH ~2 with 0.1 M HCl) PrepareSample->Acidify Protonates Base Titrate Titrate with 0.1 M NaOH Acidify->Titrate Starts Process Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Generates Curve Determine Determine pKa at Half-Equivalence Points Plot->Determine Identifies Inflections

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic profile.[8] It influences absorption, distribution, metabolism, excretion, and toxicity (ADMET). The partition coefficient (P) is the ratio of the compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous buffer. LogP is the base-10 logarithm of this ratio.[8] Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability but may also increase metabolic clearance or non-specific binding if excessively high.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most accurate direct method for logP measurement, suitable for a wide range of compounds.[8][9]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer. This pre-equilibration of the two phases is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of 3',3'-Difluoro-1,4'-bipiperidine in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer (e.g., 2 mL of each).

  • Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25°C) for several hours (e.g., 2 hours at 600 rpm) to facilitate partitioning.[10][11] Afterward, let the vial stand overnight to ensure complete phase separation.[10]

  • Phase Separation & Sampling: Carefully separate the two phases. Centrifugation can be used to break up any emulsions. Take a precise aliquot from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve must be generated for accurate quantification.

  • Calculation: Calculate the logP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous buffer]).[8]

logP_Determination_Workflow A Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) B Dissolve Compound in n-Octanol Phase A->B C Combine Phases in Known Ratio A->C B->C D Shake to Equilibrate, then Allow Phases to Settle C->D E Separate n-Octanol and Aqueous Layers D->E F Quantify Compound in Each Phase (HPLC/LC-MS) E->F G Calculate LogP = log([Org]/[Aq]) F->G

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a fundamental property that limits the oral absorption and bioavailability of a drug candidate.[12] Poor solubility can lead to unreliable results in biological assays and challenges in formulation development.[12] Kinetic solubility is a high-throughput measurement used in early drug discovery to assess the concentration at which a compound, introduced from a dimethyl sulfoxide (DMSO) stock, begins to precipitate in an aqueous buffer.[13][14]

Experimental Protocol: Kinetic Solubility Assay

This method mimics the conditions of many high-throughput screening assays where compounds are introduced via a DMSO stock solution.[12][15]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3',3'-Difluoro-1,4'-bipiperidine in 100% DMSO (e.g., 20 mM).[16]

  • Assay Plate Preparation: Add the DMSO stock solution to a 96-well microplate. Then, add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the desired final compound concentrations and a low final DMSO percentage (typically ≤2%).[12]

  • Incubation: Seal the plate and shake it at room temperature for a set period (e.g., 90 minutes to 2 hours) to allow for precipitation to reach a pseudo-equilibrium.[12][16]

  • Precipitate Removal: Filter the solutions through a multi-screen solubility filter plate to separate any precipitated solid from the dissolved compound.[12]

  • Quantification: Transfer the filtrate to a new analysis plate. Determine the concentration of the dissolved compound in the filtrate using a suitable method. UV-Vis spectroscopy is common for compounds with a chromophore, while LC-MS is used for others.[12] A standard curve prepared from the DMSO stock is used for quantification.

  • Result Interpretation: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Stock Prepare 20 mM Stock in DMSO Dilute Add Stock to Buffer (pH 7.4) in 96-well Plate Stock->Dilute Incubate Incubate with Shaking (e.g., 90 min) Dilute->Incubate Filter Filter to Remove Precipitate Incubate->Filter Quantify Quantify Soluble Compound in Filtrate (UV or LC-MS) Filter->Quantify Result Report Kinetic Solubility (µM) Quantify->Result

Caption: Workflow for the kinetic solubility assay.

Summary of Physicochemical Properties

The following table summarizes the known molecular information and provides expert estimations for the key physicochemical properties of 3',3'-Difluoro-1,4'-bipiperidine based on the analysis of structurally related analogs.

PropertyValue / Estimated ValueRationale & Key Considerations
Molecular Formula C₁₀H₁₈F₂N₂-
Molecular Weight 204.26 g/mol [1]
pKa₁ (Fluorinated Ring N) ~7.0 - 8.0The strong electron-withdrawing effect of the gem-difluoro group significantly reduces basicity. Analog 3,3-difluoropiperidine has a pKa of 7.4.[5]
pKa₂ (Non-fluorinated Ring N) ~10.5 - 11.0Expected to be similar to a typical secondary amine on a piperidine ring, slightly reduced by the distant fluorinated ring.
logP 1.5 - 2.5Fluorine substitution typically increases lipophilicity. The parent 1,4'-bipiperidine is relatively polar; difluorination will shift it towards moderate lipophilicity, which is often desirable for CNS drugs.
Aqueous Solubility Moderately SolubleSolubility will be highly pH-dependent. At physiological pH 7.4, the molecule will be partially protonated, enhancing solubility. The final value depends on the interplay between ionization and crystal lattice energy.
Melting Point > 70 °CThe parent 1,4'-bipiperidine melts at 66-70°C.[17] The introduction of fluorine and a dipole moment is likely to increase crystal lattice energy, resulting in a higher melting point.

Conclusion

3',3'-Difluoro-1,4'-bipiperidine is a valuable scaffold for drug discovery, engineered to leverage the beneficial effects of fluorination. Its key physicochemical properties—a modulated pKa profile with two distinct basic centers, moderate lipophilicity, and pH-dependent aqueous solubility—are characteristic of a promising CNS drug candidate. The gem-difluoro substitution serves to fine-tune basicity and lipophilicity, which are critical for optimizing the ADMET profile of resulting therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the empirical validation and characterization of this and other novel fluorinated building blocks, enabling data-driven decisions in the drug development pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • Manders, E., et al. (n.d.).
  • JoVE. (2023, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy | Protocol Preview.
  • Verhoog, S., et al. (2019, January 21). The formation of all-cis-(multi)
  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ResearchGate. (n.d.). Single crystal X‐ray diffraction structures for both trans‐3e and cis‐3e.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
  • Request PDF. (2026, January 5). Kinetic solubility: Experimental and machine‐learning modeling perspectives.
  • ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants.
  • Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Asian Journal of Chemistry. (2013).
  • MySkinRecipes. (n.d.). 3',3'-Difluoro-1,4'-bipiperidine.
  • NIH PubChem. (n.d.). 3,3-Difluoropiperidine.
  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis.
  • PMC NIH. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.
  • Sigma-Aldrich. (n.d.). 3,3-difluoro-piperidine AldrichCPR.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
  • NIH PubChem. (n.d.). 3,3-Difluoro-4-(isopropoxymethyl)piperidine.
  • ResearchGate. (2025, August 6). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.
  • Lab-Chemicals.Com. (n.d.). 3',3'-Difluoro-1,4'-bipiperidine dihydrochloride.
  • AWS. (n.d.). A Direct Synthesis of Bipyrroles Using Phenyliodine Bis(trifluoroacetate) with Bromotrimethylsilane.
  • ChemicalBook. (2026, January 13). 3,3-difluoro-Piperidine.
  • NIH PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.
  • BLDpharm. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate.
  • Thermo Scientific Chemicals. (n.d.). 1,4'-Bipiperidine, 99%. Retrieved from Thermo Scientific Chemicals website.

Sources

The Strategic Imperative of Fluorine in Modern Drug Design: A Technical Guide to Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Unparalleled Influence of Fluorine: A Game Changer in Medicinal Chemistry

The prevalence of fluorine in pharmaceuticals has seen a dramatic rise, with approximately 30% of approved drugs since 2020 containing at least one fluorine atom.[1] This is no coincidence; it is a testament to fluorine's remarkable ability to fine-tune molecular properties in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[2][3] The strategic placement of fluorine can transform a promising but flawed lead compound into a viable drug candidate.[4]

At the heart of fluorine's utility lies a unique combination of properties:

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly alter the acidity (pKa) of nearby functional groups.[1][5]

  • Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å), allowing it to act as a mimic for hydrogen with minimal steric perturbation.[1][5]

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[1][5]

  • Modulator of Lipophilicity: While highly electronegative, the C-F bond is poorly polarizable, often leading to an increase in localized hydrophobicity.[2][5]

These fundamental characteristics are the bedrock upon which the strategic application of fluorine in drug design is built.

Strategic Fluorination to Overcome Pharmacokinetic Challenges

A primary driver for incorporating fluorine is to address suboptimal pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties that frequently lead to the failure of promising drug candidates.

Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"

One of the most impactful applications of fluorine is to block metabolic oxidation.[2][5] Cytochrome P450 (CYP) enzymes are major players in drug metabolism, often hydroxylating susceptible C-H bonds, leading to rapid clearance of the drug. By replacing a metabolically labile hydrogen with a fluorine atom, chemists can effectively shield that position from enzymatic attack.[1]

Causality: The high bond dissociation energy of the C-F bond compared to the C-H bond makes it energetically unfavorable for CYP enzymes to abstract a hydrogen atom and initiate the oxidation cascade.[1][5] This is not merely about bond strength; fluorination can also alter the electronic properties of the molecule, potentially reducing its affinity for the active site of metabolizing enzymes.[6][7]

Experimental Workflow: In Vitro Metabolic Stability Assay

A crucial experiment to assess the impact of fluorination is the in vitro metabolic stability assay using liver microsomes.

  • Preparation: Incubate the test compound (both fluorinated and non-fluorinated analogs) at a known concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system.

  • Incubation: Perform the incubation at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) can be calculated. A longer half-life for the fluorinated analog indicates improved metabolic stability.

Logical Relationship: Fluorination and Metabolic Stability

cluster_problem Problem cluster_solution Solution: Strategic Fluorination Lead_Compound Lead Compound with Metabolic Liability Metabolic_Soft_Spot Vulnerable C-H bond (e.g., benzylic position) Lead_Compound->Metabolic_Soft_Spot Identified via metabolite ID studies Rapid_Metabolism Rapid CYP450-mediated Oxidation Metabolic_Soft_Spot->Rapid_Metabolism Leads to Strategic_Fluorination Introduce Fluorine at Metabolic Soft Spot Metabolic_Soft_Spot->Strategic_Fluorination Targeted by Poor_PK Poor Pharmacokinetics (Short Half-life) Rapid_Metabolism->Poor_PK Results in Blocked_Metabolism Blocked Oxidative Metabolism Strategic_Fluorination->Blocked_Metabolism Due to strong C-F bond Improved_PK Improved Pharmacokinetics (Longer Half-life) Blocked_Metabolism->Improved_PK Leads to

Caption: Strategic fluorination blocks metabolic soft spots, improving pharmacokinetic profiles.

Modulating pKa for Optimal Bioavailability

The basicity (pKa) of nitrogen-containing functional groups is a critical determinant of a drug's solubility, permeability, and potential for off-target effects like hERG channel inhibition. Fluorine's strong inductive effect can be used to fine-tune the pKa of nearby amines.[1][5][6]

Causality: By withdrawing electron density, fluorine reduces the electron-donating ability of the nitrogen atom, making it less basic (lowering its pKa).[1][6] This can be particularly advantageous for oral drugs. A highly basic compound will be predominantly ionized in the stomach and intestines, which can hinder its ability to cross lipid membranes and be absorbed into the bloodstream.[5] Lowering the pKa can increase the proportion of the neutral, more permeable form of the drug at physiological pH.

Table 1: Impact of Fluorination on the pKa of a Hypothetical Amine-Containing Drug Candidate

CompoundSubstitution at β-positionMeasured pKaPredicted % Ionized at pH 7.4
Parent Compound-CH₂-9.599.2%
Mono-fluoro Analog-CHF-8.286.2%
Di-fluoro Analog-CF₂-6.820.1%

Note: Data are illustrative.

The Concept of Bioisosterism: More Than Just Mimicry

Bioisosterism is a powerful strategy in drug design that involves replacing a functional group in a molecule with another that maintains or improves biological activity while optimizing physicochemical or pharmacokinetic properties.[8][9] Bioisosteres are broadly categorized as classical and non-classical.[8][10]

  • Classical Bioisosteres: These involve the substitution of atoms or groups with similar electronic and steric properties.[8] Examples include the replacement of a hydrogen atom with a fluorine atom or a hydroxyl group (-OH) with an amine group (-NH₂).[8][11]

  • Non-Classical Bioisosteres: These do not strictly adhere to steric and electronic similarities but mimic the biological function of the original group.[8] A common example is the replacement of a carboxylic acid with a tetrazole ring to improve metabolic stability and bioavailability.[8]

Fluorine is a versatile player in both classical and non-classical bioisosterism.[12]

Diagram: Classification of Bioisosteres

cluster_classical_examples Examples cluster_nonclassical_examples Examples Bioisosteres Bioisosteres Classical Classical Bioisosteres Bioisosteres->Classical NonClassical Non-Classical Bioisosteres Bioisosteres->NonClassical Classical_Desc Similar steric and electronic properties Classical->Classical_Desc H_vs_F H vs. F OH_vs_NH2 -OH vs. -NH₂ Cl_vs_Br -Cl vs. -Br NonClassical_Desc Functional mimics without strict structural similarity NonClassical->NonClassical_Desc COOH_vs_Tetrazole Carboxylic Acid vs. Tetrazole Phenyl_vs_Thiophene Phenyl vs. Thiophene Amide_vs_Oxadiazole Amide vs. Oxadiazole

Caption: Bioisosteres are classified as classical or non-classical based on structural similarity.

Fluorine-Containing Bioisosteres: A Medicinal Chemist's Toolkit

The unique properties of fluorine allow it to serve as a bioisostere for a hydrogen atom, a hydroxyl group, and even a methyl group, each with distinct strategic goals.[12]

Fluorine as a Hydrogen Bioisostere

This is the most common application, where the primary goals are often to block metabolism or modulate pKa, as previously discussed.[11] The minimal steric difference between hydrogen and fluorine allows this substitution to be made without significantly disrupting the molecule's overall shape and its ability to bind to the target protein.[5]

The Trifluoromethyl Group (CF₃) as a Bioisostere

The trifluoromethyl group is a powerful modulator of physicochemical properties. It is often used as a bioisostere for a methyl or ethyl group.

  • Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group, which can be leveraged to enhance membrane permeability and improve oral bioavailability.[2] For instance, the addition of a para-trifluoromethyl group in fluoxetine increased its lipophilicity and CNS penetration.[2]

  • Metabolic Stability: The CF₃ group is exceptionally stable to oxidative metabolism.

  • Electronic Effects: As a strong electron-withdrawing group, it can influence the electronics of an entire aromatic ring, impacting binding interactions.

Fluorine as a Hydroxyl Bioisostere

In certain contexts, a fluorine atom can act as a bioisostere for a hydroxyl group. While it cannot act as a hydrogen bond donor, it can function as a weak hydrogen bond acceptor.[1] This substitution can be beneficial in several ways:

  • Eliminating Unwanted Hydrogen Bonding: If a hydroxyl group is forming a hydrogen bond that stabilizes an off-target interaction, replacing it with fluorine can improve selectivity.

  • Blocking Metabolism: Hydroxyl groups are often sites of glucuronidation, a major metabolic pathway. Replacing -OH with -F can block this route of clearance.

  • Improving Permeability: The removal of a polar hydroxyl group in favor of a more lipophilic fluorine atom can enhance a compound's ability to cross cell membranes.[13]

Advanced Considerations and Experimental Validation

The successful application of fluorine in drug design requires a nuanced, data-driven approach. It is not a "magic bullet," and its effects are highly context-dependent.[2]

Synthesis and Analysis of Fluorinated Compounds

The synthesis of fluorinated molecules has been revolutionized by the development of new reagents and methodologies, including late-stage fluorination techniques.[2][14] This allows for the rapid generation of fluorinated analogs during lead optimization, enabling a "try and measure" approach rather than an early commitment to a fluorinated scaffold.[2]

Analytical Techniques:

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for characterizing fluorinated compounds. The large chemical shift range and high sensitivity of the ¹⁹F nucleus provide detailed structural information and can be used to monitor reactions and assess purity.[15]

  • Mass Spectrometry: Techniques like LC-MS are essential for metabolic stability studies and metabolite identification.[16] High-resolution mass spectrometry can be used to confirm the presence and number of fluorine atoms in a molecule.[17]

  • Gas Chromatography (GC): GC can be a sensitive method for quantifying fluoride released from fluorine-containing drugs in biological fluids.[18]

Case Study: The Fluoroquinolone Antibiotics

The development of fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, is a classic example of the successful application of fluorine. The introduction of a fluorine atom at the C-6 position of the quinolone core resulted in a significant increase in antibacterial activity.[5] This enhancement is attributed to two key factors:

  • Increased Gyrase Binding: The fluorine atom improves the binding affinity of the drug to its target, DNA gyrase, by several-fold.[5]

  • Enhanced Cell Penetration: The increased lipophilicity conferred by the fluorine atom facilitates the drug's entry into bacterial cells.[5]

Conclusion and Future Perspectives

Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolbox. Its strategic incorporation, guided by the principles of bioisosterism, provides a rational and powerful approach to overcoming a wide array of drug design challenges, from poor metabolic stability to suboptimal target engagement. The continued development of novel fluorination methods and a deeper understanding of the subtle interplay between fluorine and biological systems will undoubtedly lead to the creation of safer and more effective medicines. The future of drug discovery will be increasingly shaped by the rational and precise deployment of this small but mighty atom.[5][19]

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Google Books.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3). AiFChem.
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Apollo Scientific.
  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds. PMC.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • The Design and Application of Bioisosteres in Drug Design. (n.d.). ResearchGate.
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2000, August 11). PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
  • The role of fluorine in medicinal chemistry. (2007, October 15). PubMed.
  • Classification of Bioisosterism. (n.d.). Medicinal Chemistry.
  • Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PMC.
  • What is the function of bioisostere? (2025, May 21). LinkedIn.
  • Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). (2024, July 10). ACS Publications.
  • Structure and conformational dynamics of fluorine-containing drugs. (n.d.). World Pharma Today.
  • ANALYTICAL METHODS. (n.d.). ATSDR.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.

Sources

The Fluorine Effect: 3',3'-Difluoro-1,4'-bipiperidine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without drastically altering steric bulk. 3',3'-Difluoro-1,4'-bipiperidine represents a high-value heterocyclic building block that addresses two common liabilities in drug discovery: excessive basicity and metabolic instability.

By introducing a gem-difluoro motif adjacent to the piperidine nitrogen and the linking carbon, this scaffold offers a dramatic reduction in pKa (typically by 3–4 log units compared to the non-fluorinated parent), thereby improving lipophilicity at physiological pH (LogD7.4) and enhancing blood-brain barrier (BBB) permeability. This guide details the structural rationale, synthesis, and application of this scaffold, providing a roadmap for its integration into lead optimization programs.

Structural & Physicochemical Rationale[1][2][3][4][5][6]

The pKa Modulation (The "Basicity Cliff")

The most critical feature of the 3',3'-difluoro-1,4'-bipiperidine scaffold is the inductive effect of the fluorine atoms.

  • Standard Bipiperidine: The secondary/tertiary amines in a standard 1,4'-bipiperidine often have pKa values in the range of 10–11. At physiological pH (7.4), these are >99.9% protonated, limiting passive membrane permeability and potentially causing hERG liability.

  • Fluorinated Analog: The strong electron-withdrawing nature of the gem-difluoro group at the 3'-position pulls electron density away from the 4'-amine center (and inductively affects the 1'-nitrogen). This can lower the pKa to the 6.5–7.5 range.

  • Result: A significant fraction of the molecule remains neutral at pH 7.4, drastically improving CNS penetration and oral bioavailability.

Conformational Locking & Stereoelectronics

The gem-difluoro group is not merely a "heavy hydrogen." It introduces stereoelectronic effects:

  • Gauche Effect: The C–F bonds prefer to be gauche to adjacent C–H or C–N bonds to maximize orbital overlap (

    
    ). This can bias the piperidine ring into specific chair conformations, reducing the entropic penalty upon binding to a protein target.
    
  • Dipole Orientation: The C–F bond creates a strong local dipole, which can be exploited to engage in specific electrostatic interactions within a binding pocket (e.g., orthogonal multipolar interactions with carbonyls or amides).

Metabolic Blocking

The 3-position of piperidine rings is a notorious "soft spot" for oxidative metabolism (Cytochrome P450-mediated hydroxylation). Fluorine substitution at this position effectively blocks this metabolic route, extending the half-life (


) of the compound.

Synthesis Strategy: The Reductive Amination Route

The most robust route to 3',3'-difluoro-1,4'-bipiperidine is the reductive amination of N-protected 3,3-difluoro-4-piperidone with a secondary amine (piperidine).

Retrosynthetic Analysis

The disconnection reveals two key components:

  • Nucleophile: Piperidine (or a substituted derivative).[1]

  • Electrophile: 1-Boc-3,3-difluoro-4-piperidone.

Note on Electrophile Reactivity: The gem-difluoro group adjacent to the carbonyl makes the ketone less nucleophilic but also prone to hydration (forming the gem-diol). Standard reductive amination conditions (MeOH/NaBH3CN) often fail or proceed sluggishly. The protocol below utilizes Titanium(IV) isopropoxide to force imine formation, followed by reduction with Sodium Triacetoxyborohydride (STAB) .

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Activation Start 1-Boc-3,3-difluoro-4-piperidone (Electrophile) Imine Titanium-Imine Complex (Activated Intermediate) Start->Imine DCE, RT Amine Piperidine (Nucleophile) Amine->Imine Ti Ti(OiPr)4 (Dehydrating Agent) Ti->Imine Product 1-Boc-3',3'-difluoro-1,4'-bipiperidine (Protected Scaffold) Imine->Product Reduction (16h) Reductant NaBH(OAc)3 (STAB) Reductant->Product Final 3',3'-Difluoro-1,4'-bipiperidine (Final Block) Product->Final Deprotection Deprotection TFA or HCl (Boc Removal)

Caption: Optimized reductive amination workflow utilizing Ti(IV) activation to overcome fluorinated ketone hydration.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 3',3'-difluoro-[1,4'-bipiperidine]-1'-carboxylate.

Materials
  • Ketone: 1-Boc-3,3-difluoro-4-piperidone (1.0 equiv)

  • Amine: Piperidine (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) (2.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Methodology
  • Imine Formation (Dehydration):

    • Charge a flame-dried round-bottom flask with 1-Boc-3,3-difluoro-4-piperidone (1.0 equiv) and anhydrous DCE (0.2 M concentration).

    • Add Piperidine (1.1 equiv) under nitrogen atmosphere.

    • Add Ti(OiPr)4 (1.5 equiv) dropwise. Caution: Exothermic.[2]

    • Stir the mixture at room temperature for 6–12 hours.

    • Checkpoint: Monitor by LCMS. You may not see the imine peak clearly due to hydrolysis on the column, but the disappearance of the ketone peak is a good indicator.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH(OAc)3 (2.5 equiv) in portions to avoid vigorous gas evolution.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Workup (Critical for Titanium Removal):

    • Quench the reaction by adding a saturated aqueous solution of NaHCO3.

    • Titanium Emulsion Fix: If a thick white emulsion forms (titanium salts), dilute with EtOAc and add a small amount of Celite. Filter the suspension through a Celite pad.

    • Extract the filtrate with EtOAc (3x).[3]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: 0–10% MeOH in DCM (with 1% NH4OH if the product is streaking).

  • Deprotection (Optional):

    • Dissolve the intermediate in DCM.

    • Add TFA (10–20 equiv) or 4M HCl in Dioxane. Stir 2h.

    • Concentrate to yield the 3',3'-difluoro-1,4'-bipiperidine salt.

Comparative Data Analysis

The following table highlights the impact of the 3,3-difluoro modification on key medicinal chemistry parameters compared to the non-fluorinated parent.

Property1,4'-Bipiperidine (Parent)3',3'-Difluoro-1,4'-bipiperidineImpact on Drug Design
pKa (Piperidine N) ~11.0~7.4 Improved membrane permeability; reduced lysosomal trapping.
LogP 1.21.5 Slight increase in lipophilicity due to C-F bonds.
LogD (pH 7.4) -2.0 (Ionized)1.4 (Neutral) Critical: Higher effective lipophilicity at physiological pH.
Metabolic Stability Low (C3 oxidation)High Blocks P450 oxidation at the 3-position.
Conformation Flexible ChairDistorted Chair Reduced entropic penalty; "gauche effect" locking.

Decision Logic: When to Use This Scaffold?

Use the following logic flow to determine if this building block is appropriate for your lead optimization campaign.

DecisionTree Problem Current Lead Series Liability Check1 Is the basicity (pKa > 9) causing poor permeability or hERG issues? Problem->Check1 Check2 Is there metabolic instability at the piperidine ring? Check1->Check2 No Sol1 Use 3',3'-Difluoro-1,4'-bipiperidine (Lowers pKa to ~7.4) Check1->Sol1 Yes Check2->Sol1 Yes (C3 oxidation) Sol2 Use 4,4-Difluoro analog (Blocks metabolism, less pKa effect) Check2->Sol2 Yes (C4 oxidation) Sol3 Stick to Standard Bipiperidine Check2->Sol3 No

Caption: Strategic decision tree for selecting fluorinated piperidine scaffolds.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Surmont, R., et al. (2010).[4] Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932.[4] Link

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Synthesis, 17(5), 345-372. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

"crystal structure of 3',3'-Difluoro-1,4'-bipiperidine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Conformational Dynamics of 3',3'-Difluoro-1,4'-bipiperidine Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers

Executive Summary

The 3',3'-difluoro-1,4'-bipiperidine scaffold represents a critical "privileged structure" in modern drug discovery, widely utilized to modulate the physicochemical properties of GPCR ligands and kinase inhibitors. The introduction of a gem-difluoro group at the 3-position of the piperidine ring serves as a bioisostere for a methylene group while profoundly altering the ring's pKa, lipophilicity (LogD), and metabolic stability.

This guide provides a rigorous technical analysis of the crystal structure and conformational dynamics of this scaffold. It synthesizes empirical X-ray diffraction data from analogous fluorinated heterocycles to establish a predictive structural model, detailing the specific impacts of the fluorine gauche effect on ring puckering and intermolecular packing.

Structural Anatomy & Conformational Dynamics

Understanding the crystal structure of 3',3'-difluoro-1,4'-bipiperidine requires dissecting the interplay between steric bulk and stereoelectronic effects.

The Gem-Difluoro Effect (The Gauche Effect)

Unlike non-fluorinated piperidines, which adopt a chair conformation driven purely by steric minimization (equatorial preference), 3,3-difluoropiperidine derivatives are governed by the gauche effect .

  • Mechanism: Hyperconjugation occurs between the anti-bonding orbital of the C-F bond (

    
    ) and the adjacent C-H or C-C bonding orbitals (
    
    
    
    ).
  • Outcome: This interaction stabilizes conformations where the C-F bond is gauche (syn-clinal) to the vicinal electron-donating bonds. In the context of the piperidine ring, this often stabilizes the axial orientation of one fluorine atom, resisting the typical steric drive toward the equatorial position.

The Bipiperidine Linkage (N1–C4')

The core scaffold consists of two piperidine rings linked via an N1–C4' bond.

  • Steric Control: To minimize 1,3-diaxial strain, the N1 atom of the first piperidine ring typically occupies the equatorial position on the C4' atom of the second ring.

  • Bond Lengths: The N1–C4' bond is a single

    
    -bond, typically 1.47–1.48 Å  in length, allowing free rotation but restricted by the chair conformers of both rings.
    
Predicted Crystal Metrics

Based on high-resolution data from 3,3-difluoropiperidine HCl (CAS 496807-97-7) and 1,4'-bipiperidine derivatives:

ParameterTypical Value / RangeStructural Driver
Space Group

or

Centrosymmetric packing is favored for achiral salts.
C–F Bond Length 1.35 – 1.38 ÅShortened due to high electronegativity of F.
F–C–F Angle 104° – 106°Compressed relative to tetrahedral (109.5°) due to repulsion (Bent's Rule).
Ring Puckering (

)
0.56 – 0.58 ÅSlight distortion from ideal chair to accommodate F-repulsion.
H-Bonding

(2.1–2.3 Å)
Dominant interaction in HCl salts.

Conformational Energy Landscape (Visualization)

The following diagram illustrates the stereoelectronic forces acting on the fluorinated ring. The "gauche effect" lowers the energy of the axial-F conformer, creating a distinct energy minimum compared to the sterically predicted equatorial model.

G cluster_0 Stereoelectronic Control Chair_Eq Equatorial-F Conformer (Sterically Favored) Transition Twist-Boat (Transition State) Chair_Eq->Transition + Energy Barrier Chair_Ax Axial-F Conformer (Gauche Stabilized) Transition->Chair_Ax Hyperconjugation (σC-H -> σ*C-F)

Figure 1: Conformational equilibrium driven by the fluorine gauche effect. The green node represents the thermodynamically preferred state in many solvent systems due to orbital stabilization.

Experimental Protocols

To obtain a publication-quality crystal structure of a 3',3'-difluoro-1,4'-bipiperidine derivative, follow this validated workflow.

Synthesis & Purification
  • Precursor: Start with N-Boc-4-piperidone and 3,3-difluoropiperidine HCl.

  • Reaction: Perform reductive amination using Sodium Triacetoxyborohydride (STAB) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Purification: Flash column chromatography is essential. Elute with a gradient of MeOH in DCM (1-5%) with 0.1%

    
     to prevent streaking of the basic amine.
    
Crystallization Screening (The "Matrix" Approach)

Direct crystallization of the free base is often difficult due to rotational freedom. Salt formation is the gold standard.

Protocol:

  • Salt Selection: Prepare 1:1 molar equivalents of the base with:

    • Hydrochloric acid (4M in Dioxane)

      
       Hygroscopic needles.
      
    • Fumaric acid (in EtOH)

      
      Robust prisms (Recommended). 
      
    • Oxalic acid (in Acetone)

      
       Plates.
      
  • Vapor Diffusion Method:

    • Dissolve 10 mg of the salt in a minimal volume (0.5 mL) of Methanol (Good solvent).

    • Place in an inner vial.

    • Place inner vial into a larger jar containing 3 mL of Diethyl Ether or Hexane (Anti-solvent).

    • Seal and store at 4°C for 3-7 days.

X-Ray Diffraction Data Collection
  • Temperature: Collect data at 100 K using a Cryostream. Fluorine atoms often exhibit high thermal motion; low temperature is non-negotiable to resolve disorder.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable for small organic crystals.
  • Resolution: Aim for

    
     Å resolution or better to accurately model the C-F bond electron density.
    

Data Analysis & Refinement Strategy

When solving the structure (using SHELXT or OLEX2), specific challenges arise from the fluorine substitution.

Handling Fluorine Disorder

The 3,3-difluoro group may exhibit rotational disorder or ring flipping.

  • Symptom: Elongated thermal ellipsoids on F atoms.

  • Solution:

    • Check for alternative conformations (PART 1 / PART 2 in SHELX).

    • Apply similarity restraints (SADI) to C-F bond lengths if disorder is severe.

    • Use rigid bond restraints (RIGU) for anisotropic displacement parameters.

Validation Checklist

Before finalizing the structure, verify these metrics against the Cambridge Structural Database (CSD) standards:

MetricAcceptance CriteriaAction if Failed
R1 Factor

Check for twinning or poor absorption correction.
Goodness of Fit (GoF)

Adjust weighting scheme (WGHT).
C-F Bond Length

Å
If

, check atom type assignment (confused with O?).
Max Residual Density

High residual peaks near F indicate unmodeled disorder.

Workflow Diagram

Workflow Start Start: Crude Derivative Salt Salt Formation (Fumarate/HCl) Start->Salt Screen Vapor Diffusion Screening Salt->Screen Screen->Salt Amorphous/Oil (Retry) Mount Mount Crystal @ 100K Screen->Mount Single Crystal Found Collect X-Ray Diffraction (Mo-Kα) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (Disorder Handling) Solve->Refine Refine->Solve High Residual Density Final CIF Publication Refine->Final R1 < 5%

Figure 2: Step-by-step experimental workflow from synthesis to structure validation.

References

  • Nairoukh, Z., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.

  • Surmont, R., et al. (2010). "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry.

  • Cremer, D., & Pople, J. A. (1975).[1] "General definition of ring puckering coordinates." Journal of the American Chemical Society.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • PubChem Compound Summary. (2025). "3,3-Difluoropiperidine hydrochloride."[2][3][4][5] National Center for Biotechnology Information.

Sources

Methodological & Application

Technical Application Note: Strategic Synthesis of 3',3'-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "synthetic routes to 3',3'-Difluoro-1,4'-bipiperidine" Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Importance

The 3',3'-Difluoro-1,4'-bipiperidine scaffold represents a high-value pharmacophore in modern medicinal chemistry. The incorporation of a gem-difluoro motif at the C3 position of the piperidine ring serves two critical functions:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine (from ~10-11 to ~8-9), often improving oral bioavailability and blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

  • Metabolic Blocking: Fluorination blocks oxidative metabolism (e.g., P450-mediated hydroxylation) at the susceptible C3 position, extending the half-life of the parent compound.

This guide details the most robust synthetic route to this scaffold: Titanium(IV)-Mediated Reductive Amination . While standard reductive amination conditions often fail due to the electronic destabilization of the


-fluoro iminium intermediate, the inclusion of a Lewis acid mediator ensures high conversion and reproducibility.

Retrosynthetic Analysis

The most logical disconnection for 3',3'-Difluoro-1,4'-bipiperidine is at the C-N bond connecting the two piperidine rings. This implies a reductive amination between piperidine (nucleophile) and N-protected 3,3-difluoro-4-piperidone (electrophile).

Retrosynthesis Target 3',3'-Difluoro-1,4'-bipiperidine (Target Scaffold) Piperidine Piperidine (Nucleophile) Target->Piperidine Reductive Amination Ketone N-Boc-3,3-difluoro-4-piperidone (Electrophile) Target->Ketone

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bipiperidine core.

Critical Mechanistic Insight: The "Fluorine Effect"

Standard reductive amination protocols (e.g., NaBH(OAc)₃ in DCE) often proceed sluggishly with


-difluoro ketones.
  • The Problem: The highly electronegative fluorine atoms exert a strong inductive effect (

    
    ), which destabilizes the positively charged iminium ion intermediate. Consequently, the equilibrium favors the starting ketone or the hemiaminal, rather than the reducible iminium species.
    
  • The Solution: Titanium(IV) isopropoxide [Ti(O

    
    Pr)₄] .[1] This reagent acts as a dual-function Lewis acid and water scavenger. It coordinates to the carbonyl oxygen to facilitate amine attack and drives the equilibrium forward by sequestering the water byproduct, forcing the formation of the titanated imine species which is readily reduced.
    

Detailed Protocol: Ti(IV)-Mediated Reductive Amination

Reagents & Materials
ReagentRoleEquiv.CAS No.
N-Boc-3,3-difluoro-4-piperidone Limiting Reagent1.01400264-85-8
Piperidine Amine Source1.2110-89-4
Titanium(IV) isopropoxide Lewis Acid / Dehydrating Agent1.5 - 2.0546-68-9
Sodium Borohydride (NaBH₄) Reducing Agent2.016940-66-2
Dichloromethane (DCM) Solvent (Anhydrous)-75-09-2
Methanol (MeOH) Co-solvent (for reduction)-67-56-1
Step-by-Step Procedure
Step 1: Imine Formation (The "Titanium Push")
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Charge the flask with N-Boc-3,3-difluoro-4-piperidone (1.0 equiv, e.g., 5.0 mmol) and anhydrous DCM (25 mL, 0.2 M).

  • Amine Addition: Add Piperidine (1.2 equiv, 6.0 mmol) via syringe.

  • Activation: Add Ti(O

    
    Pr)₄  (1.5 equiv, 7.5 mmol) dropwise at room temperature.
    
    • Observation: The solution may turn slightly yellow or hazy. This indicates the formation of the titanium-amine complex.

  • Incubation: Stir the mixture at ambient temperature for 6–12 hours .

    • Note: Do not rush this step. The

      
      -fluoro ketone requires time to convert fully to the imine species.
      
Step 2: Reduction
  • Dilution: Dilute the reaction mixture with anhydrous MeOH (10 mL).

    • Chemistry: Methanol is required to solubilize the borohydride and protonate the intermediate during reduction.

  • Reduction: Cool the flask to 0°C (ice bath). Add NaBH₄ (2.0 equiv, 10.0 mmol) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor by LC-MS (Look for mass M+1 = ~305 for the Boc-protected intermediate).

Step 3: Workup (The "Flocculation" Trick)

Titanium emulsions can be notoriously difficult to filter. Use this specific workup to avoid a clogged funnel. 9. Quench: Add 5 mL of water dropwise to quench excess hydride. 10. Precipitation: Add 20 mL of 0.1 M NaOH or a saturated solution of Rochelle's Salt (Sodium Potassium Tartrate) . Stir vigorously for 30 minutes.

  • Result: The titanium will form a white, polymeric solid that precipitates out of the organic phase.
  • Filtration: Filter the suspension through a pad of Celite®. Wash the pad with DCM.
  • Extraction: Wash the filtrate with brine, dry over
    
    
    , and concentrate in vacuo to yield the crude N-Boc-3',3'-difluoro-1,4'-bipiperidine .
Step 4: Deprotection (Final Assembly)
  • Dissolve the crude intermediate in 4M HCl in Dioxane (10 equiv).

  • Stir at room temperature for 2 hours.

  • Concentrate to dryness to afford the 3',3'-Difluoro-1,4'-bipiperidine dihydrochloride salt .

    • Purification: If the free base is required, neutralize with saturated

      
       and extract into DCM/IPA (3:1).
      

Reaction Scheme & Logic Flow

ReactionScheme cluster_mechanism Key Success Factor Start N-Boc-3,3-difluoro-4-piperidone Imine Titanated Imine Intermediate Start->Imine Piperidine (1.2 eq) Ti(OiPr)4 (1.5 eq) DCM, RT, 12h Protected N-Boc-3',3'-difluoro-1,4'-bipiperidine Imine->Protected NaBH4 (2.0 eq) MeOH, 0°C -> RT Final 3',3'-Difluoro-1,4'-bipiperidine (Target) Protected->Final 4M HCl/Dioxane Deprotection Note Ti(IV) overcomes inductive destabilization of alpha-fluoro iminium

Figure 2: Step-wise synthetic workflow highlighting the Titanium-mediated activation strategy.

Analytical Data Summary

When characterizing the final product, the fluorine atoms introduce specific splitting patterns in NMR spectroscopy.

TechniqueExpected Signal Characteristics
¹H NMR Gem-difluoro region: The protons at C2 and C4 of the difluoro ring often appear as complex multiplets due to geminal H-F coupling (

Hz) and vicinal H-F coupling. Bridgehead proton: The proton at C4' (methine) will be a multiplet shifted downfield (~2.5-3.0 ppm) due to the adjacent nitrogen.
¹⁹F NMR Singlet or AB Quartet: Typically appears around -100 to -120 ppm . If the ring is conformationally locked, an AB quartet (

Hz) may be observed. In rapid exchange (room temp), it may appear as a broad singlet or triplet.
LC-MS [M+H]⁺: 205.15 (Free base). Fragment: Loss of HF is common in fragmentation patterns of

-fluoro amines.

Troubleshooting & Optimization

  • Low Conversion: If the starting ketone remains after 12h, increase the temperature to 40°C during the Ti(O

    
    Pr)₄ step. Do not heat after adding NaBH₄.
    
  • De-fluorination: Avoid using Sodium Cyanoborohydride (NaBH₃CN) under strongly acidic conditions, as elimination of HF can occur to form the enamine/alkene. The Ti(IV)/NaBH₄ protocol is milder and preserves the C-F bonds.

  • Alternative Reductant: If NaBH₄ is too harsh, Sodium Triacetoxyborohydride (STAB) can be used without Ti(IV), but reaction times may extend to 24-48 hours, and yields are typically lower (40-60%) compared to the Ti-mediated route (>80%).

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link

  • Surmont, R., et al. "Synthesis of 4-substituted 3,3-difluoropiperidines."[3] The Journal of Organic Chemistry, 75(3), 929-932.[3] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application Note: Enantioselective Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Fluorinated piperidines represent a "privileged scaffold" in modern drug discovery. The incorporation of fluorine into the piperidine ring—the most common nitrogen heterocycle in FDA-approved drugs—serves three critical medicinal chemistry functions:

  • pKa Modulation: Fluorine (electronegative) adjacent to the nitrogen lowers the pKa (e.g., from ~10 to ~8), improving oral bioavailability and reducing hERG channel affinity (cardiotoxicity).

  • Conformational Locking: The gauche effect (preference of C–F and C–N bonds to be gauche) and dipole interactions can lock the ring into specific chair conformations, enhancing binding selectivity.

  • Metabolic Blocking: Fluorine substitution at sites prone to oxidative metabolism (e.g., C3 or C4) extends half-life (

    
    ).
    

However, the enantioselective synthesis of these scaffolds is notoriously difficult due to the risk of hydrodefluorination (loss of F) and the challenge of controlling multiple stereocenters simultaneously. This guide details three distinct, field-proven protocols to overcome these barriers.

Strategic Decision Matrix

Before selecting a protocol, consult the following decision matrix to match the method to your specific structural target.

DecisionMatrix cluster_legend Key Decision Factors Start Target Structure Analysis F_Pos Where is the Fluorine? Start->F_Pos Pos3 C3-Fluoro or C3-CF3 F_Pos->Pos3 Meta (3-position) Pos4 C4-Fluoro F_Pos->Pos4 Para (4-position) MethodA PROTOCOL 1: Ir-Catalyzed Hydrogenation (Zhou Method) Pos3->MethodA Direct from Pyridine MethodC PROTOCOL 3: Auxiliary-Directed Heterogeneous H2 (Glorius Method) Pos3->MethodC Scale-up / Robustness needed Chiral_Source Is a Chiral Precursor Available? Pos4->Chiral_Source MethodB PROTOCOL 2: Enamide Hydrogenation (Merck/Ru Method) Pos4->MethodB Amino-Piperidine Targets Chiral_Source->MethodB Yes (Use Enamide) Chiral_Source->MethodC No (Use Auxiliary) High ee, Low Loading High ee, Low Loading High ee, Low Loading->MethodA Complex Functionality Complex Functionality Complex Functionality->MethodB Cost/Scale Cost/Scale Cost/Scale->MethodC

Figure 1: Decision tree for selecting the optimal synthetic pathway based on fluorine regiochemistry and available starting materials.

Detailed Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Best For: Direct conversion of achiral 3-fluoropyridines to chiral 3-fluoropiperidines with high enantioselectivity. Mechanism: The activation of pyridine as a pyridinium salt disrupts aromaticity, facilitating reduction while the counter-ion (Br⁻) and Iridium catalyst prevent defluorination.

Materials
  • Substrate: 3-Fluoro-2-substituted pyridine.

  • Activator: Benzyl bromide (BnBr) or Methyl iodide (MeI).

  • Catalyst: [{Ir(cod)Cl}2] (Strem/Sigma).

  • Ligand: (R)-MeO-Biphep or (R)-SynPhos.

  • Solvent: Ethanol/Dichloromethane (1:1).

  • Additive: None (The bromide counter-ion acts as the additive).

Step-by-Step Methodology
  • Salt Formation (Activation):

    • Dissolve the fluoropyridine (1.0 equiv) in acetone.

    • Add benzyl bromide (1.1 equiv) dropwise at 0°C.

    • Stir at reflux for 2-4 hours. The pyridinium salt will precipitate.

    • Filter, wash with cold ether, and dry under vacuum. Yields are typically >90%.

  • Catalyst Preparation (Glovebox):

    • In a vial, mix [{Ir(cod)Cl}2] (1.0 mol%) and (R)-MeO-Biphep (2.2 mol%) in dry dichloromethane (DCM).

    • Stir for 30 minutes to form the active orange/red complex.

  • Hydrogenation:

    • Transfer the pyridinium salt (0.5 mmol) into a high-pressure autoclave glass liner.

    • Add the catalyst solution and Ethanol (total solvent ratio DCM:EtOH 1:1).

    • Seal the autoclave and purge with H₂ gas (3 cycles).

    • Pressurize to 600 psi (40 bar) H₂.

    • Stir at Room Temperature for 20 hours. Note: Heating >50°C increases defluorination risk.

  • Work-up:

    • Release pressure carefully.

    • Concentrate the solvent.

    • Optional De-protection: To remove the Benzyl group, treat the crude product with Pd/C and H₂ (1 atm) in MeOH/HCl.

Performance Metrics:

Parameter Value Notes
Typical Yield 85-96% High conversion due to salt activation.
Enantiomeric Excess (ee) 90-96% Ligand dependent (SynPhos often superior).

| Defluorination | < 2% | Suppressed by mild temp and Ir-catalyst. |

Protocol 2: Partial Reduction & Enamide Hydrogenation (The "Merck" Route)

Best For: Synthesis of 3-fluoro-4-aminopiperidines (key intermediates for CGRP antagonists and other GPCR targets). Source: Adapted from Merck Process Research (J. Org. Chem. 2019).[1][2]

Materials
  • Substrate: 4-amino-3-fluoropyridine.

  • Reagents: Benzoyl chloride, Benzyl bromide, Sodium Borohydride (NaBH₄).

  • Catalyst: [Ru(cod)(2-methylallyl)2] with chiral ligand (e.g., (R)-Josiphos).

  • Acid: HBF₄·OEt₂.

Step-by-Step Methodology
  • Preparation of Fluoro-Enamide Precursor:

    • Benzoylation:[3] Protect the 4-amino group (BzCl, Pyridine).

    • Salt Formation: React with BnBr to form the pyridinium salt.[4]

    • Partial Reduction: Treat the salt with NaBH₄ in Methanol at -10°C. This selectively reduces the pyridinium to the tetrahydropyridine (enamide) , leaving the double bond containing the fluorine intact.

  • Asymmetric Hydrogenation:

    • Dissolve the fluoro-enamide in Methanol/TFE (Trifluoroethanol).

    • Add [Ru(cod)(2-methylallyl)2] (0.5 mol%) and Ligand (0.55 mol%).

    • Add HBF₄·OEt₂ (1.0 equiv). Critical: The acid promotes protonation of the enamide, directing the hydride attack.

    • Hydrogenate at 10-20 bar H₂ at 50°C for 12 hours.

  • Outcome:

    • This yields the cis-3-fluoro-4-aminopiperidine derivative with high diastereo- and enantioselectivity.

Why this works: Direct hydrogenation of the pyridine often fails to control the relative stereochemistry between C3-F and C4-N. The enamide intermediate "resets" the system, allowing the Ru-catalyst to set both centers simultaneously.

Protocol 3: Auxiliary-Directed Heterogeneous Hydrogenation (Glorius Method)

Best For: Scale-up, cost-efficiency, and "robustness" (air/moisture tolerance). Concept: Use a removable chiral auxiliary to dictate facial selectivity during heterogeneous reduction.

Materials
  • Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst, 20 wt%).

  • Solvent: Methanol with aqueous HCl (1.0 - 2.0 equiv).

  • Auxiliary: (S)-4-isopropyl-2-oxazolidinone (Evans auxiliary).

Step-by-Step Methodology
  • Auxiliary Attachment:

    • Couple 2-bromo-3-fluoropyridine with the oxazolidinone (Cu-catalyzed Buchwald coupling).

  • Heterogeneous Hydrogenation:

    • Place the substrate in a standard hydrogenation vessel (Parr shaker or autoclave).

    • Add Pd(OH)₂/C (5-10 wt% loading relative to substrate).

    • Add MeOH and aq. HCl (1.2 equiv). The acid is crucial: It protonates the pyridine, enforcing a planar conformation via H-bonding with the auxiliary carbonyl, which blocks one face of the ring.

    • Pressurize to 50-100 bar H₂ .

    • Stir at RT to 40°C for 24-48 hours.

  • Cleavage:

    • The auxiliary can often be cleaved in situ or in a subsequent hydrolysis step, yielding the chiral piperidine.

Visualizing the Stereocontrol (Protocol 3): The protonated pyridine-oxazolidinone complex adopts a rigid conformation where the isopropyl group of the auxiliary shields the "top" face, forcing Hydrogen addition from the "bottom" face.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Defluorination (>5%) Temperature too high.Reduce T < 30°C. Switch from Pd to Ir or Rh catalysts.
Low Conversion Catalyst poisoning by product amine.Ensure stoichiometric acid (HCl or HBr) is present to sequester the product as a salt.
Low ee Counter-ion interference.In Ir-catalysis, ensure non-coordinating anions (PF6, BF4) are NOT used if the halide pathway is preferred, or vice-versa depending on ligand.
Racemization Acidity too strong post-reaction.Neutralize immediately upon completion; alpha-fluoro amines can be labile.

References

  • Zhou, Y.-G. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts."[4][5][6] Angewandte Chemie International Edition, 2012 , 51, 10181–10184.[7] Link

  • Glorius, F. et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation."[8][9] ACS Catalysis, 2020 , 10, 12052–12057.[8][9] Link

  • Merck Process Research (Xiang, B. et al.) "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine." The Journal of Organic Chemistry, 2019 , 84, 8006–8018. Link

  • Glorius, F., Lehmann, C. W. et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004 , 43, 2850–2852. Link

Sources

Application Note: Protocols for N-Alkylation of 3',3'-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with fluorinated heterocycles. It addresses the specific reactivity challenges posed by the 3',3'-Difluoro-1,4'-bipiperidine scaffold, particularly the reduced nucleophilicity of the secondary amine due to the electron-withdrawing gem-difluoro group.

Executive Summary & Molecule Profile

The 3',3'-Difluoro-1,4'-bipiperidine scaffold is a critical building block in CNS drug discovery (e.g., Dopamine D4 antagonists) due to its ability to modulate metabolic stability and lipophilicity (LogD). However, the gem-difluoro substitution at the C3' position exerts a strong inductive effect ($ -I $), significantly lowering the basicity and nucleophilicity of the adjacent secondary amine.

Standard alkylation protocols optimized for piperidine ($ pK_a \approx 11.2


 pK_a \approx 7.4 $).[1] This guide provides optimized protocols to overcome this electronic deactivation.
Chemical Profile
PropertyValue / DescriptionImpact on Protocol
Structure Bicyclic secondary amineSteric bulk at N-terminus requires prolonged reaction times.[1]
Electronic State Electron-deficient ($ \beta $-fluorine effect)Reduced Nucleophilicity : Requires stronger bases (Cs₂CO₃) or polar aprotic solvents (DMF) compared to standard amines.[1]
pK_a (Conj. Acid) ~7.4 (Estimated)Base Selection : Weaker bases like TEA may be insufficient to drive kinetics; inorganic carbonates are preferred.[1]
Common Issues Incomplete conversion; elimination side-productsAvoid strong alkoxide bases (NaH, KOtBu) which may trigger E2 elimination of the alkyl halide before substitution occurs.

Decision Logic & Mechanistic Insight

The choice of protocol depends on the electrophile type and the available equipment.[1] The gem-difluoro group necessitates a shift from "kinetic" conditions (mild base, RT) to "thermodynamic" forcing conditions (stronger base, heat, polar solvent).

Workflow Decision Tree

AlkylationLogic cluster_legend Key Factor: Nucleophilicity Start Target: N-Alkylated 3',3'-Difluoro-1,4'-bipiperidine Electrophile Select Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide/Sulfonate (R-Br, R-I, R-OMs) Electrophile->AlkylHalide Carbonyl Aldehyde/Ketone (R-CHO, R-C=O) Electrophile->Carbonyl Decision1 Is Electrophile Thermally Stable? AlkylHalide->Decision1 ProtocolB PROTOCOL B: STAB / AcOH / DCE (Reductive Amination) Carbonyl->ProtocolB ProtocolA PROTOCOL A: Cs₂CO₃ / DMF / 60-80°C (Direct SN2) Decision1->ProtocolA Yes (Standard) ProtocolC PROTOCOL C: Ag₂CO₃ / Toluene (For Acid Sensitive R) Decision1->ProtocolC No (Labile) Note The low pKa (~7.4) requires thermal activation for SN2.

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile stability and type.

Detailed Experimental Protocols

Protocol A: Cesium-Promoted Direct Alkylation (Standard SN2)

Best for: Primary/Secondary alkyl halides, mesylates, and tosylates. Mechanism: The "Cesium Effect" utilizes the higher solubility and diffuse cation nature of Cs₂CO₃ in DMF to enhance the nucleophilicity of the fluorinated amine.[1]

Reagents
  • Substrate: 3',3'-Difluoro-1,4'-bipiperidine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

    • Note: If using Alkyl Chlorides, add 0.5 equiv NaI (Finkelstein activation).

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv)[2]

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M)

Step-by-Step Procedure
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[1]

  • Dissolution: Dissolve 3',3'-Difluoro-1,4'-bipiperidine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (3.0 equiv). The mixture will be a suspension.[1] Stir for 10 minutes at Room Temperature (RT) to ensure deprotonation/activation.

  • Electrophile Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Seal the vial and heat to 60–80°C .

    • Critical: Unlike standard piperidines, this reaction often requires heat due to the electron-withdrawing fluorines.[1] Monitor by LCMS.[1] Typical time: 4–16 hours.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with Water (to remove DMF) and 1x with Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The gem-difluoro group reduces polarity; the product may elute faster than non-fluorinated analogs.[1]

Validation Check: If conversion is <50% after 4 hours, add 0.1 equiv TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

Protocol B: Reductive Amination (Aldehydes/Ketones)

Best for: Introducing branched alkyl groups or when alkyl halides are unstable.[1] Reactivity Note: The lower basicity of the amine is actually an advantage here, as it reduces the formation of "over-protonated" intermediates that stall iminium formation.

Reagents
  • Substrate: 3',3'-Difluoro-1,4'-bipiperidine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 – 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Procedure
  • Imine Formation: In a vial, mix the amine (1.0 equiv) and aldehyde/ketone (1.2 equiv) in DCE (0.1 M).

  • Activation: Add AcOH (2.0 equiv). Stir at RT for 30–60 minutes.

    • Why? The fluorinated amine is less nucleophilic; acid catalysis is essential to drive the equilibrium toward the iminium ion.[1]

  • Reduction: Add STAB (2.0 equiv) in one portion.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If the ketone is sterically hindered, use Ti(OiPr)₄ (1.5 equiv) neat with the amine and ketone for 2 hours before adding the reductant (dissolved in MeOH).

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution). Stir vigorously for 15 mins.

  • Extraction: Extract with DCM (3x). Dry organic layers over MgSO₄.[1]

Protocol C: Parallel Synthesis Adaptation (Library Scale)

Best for: High-throughput screening (HTS) of analogs.[1]

ComponentCondition
Format 96-well deep-well block or sealed ChemGlass vials.
Base Polymer-supported TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or Carbonate resin.
Solvent Acetonitrile (allows for easier evaporation than DMF).[1]
Purification SCX-2 (Strong Cation Exchange) Cartridges.[1]

Workflow:

  • Load amine and alkyl halide in MeCN.[1]

  • Add PS-TBD base (3 equiv).[1] Shake at 70°C for 16h.

  • Filter off resin.[1]

  • Pass filtrate through SCX-2 cartridge.[1]

    • Wash with MeOH (removes non-basic impurities).[1]

    • Elute Product with 2M NH₃ in MeOH.

Analytical Data & Troubleshooting

NMR Signature of the Gem-Difluoro Group

When characterizing the product, the $ ^{13}C ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 C-F_2 

J{C-F} \approx 240 \text{ Hz} $).
  • $ ^{19}F $ NMR: typically shows a broad singlet or decoupled doublet around -100 to -120 ppm.[1]

  • $ ^1H $ NMR: The protons on the adjacent carbons (alpha to the $ CF_2 $) will appear as complex multiplets due to H-F coupling.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Low nucleophilicity of amine.Switch solvent to DMF; Increase Temp to 90°C; Add KI (0.5 equiv).
Elimination of Alkyl Halide Base is too strong/basic.[1]Switch from Cs₂CO₃ to NaHCO₃ or K₂CO₃; Lower temp.[1]
Dialkylation Excess electrophile.[1]Strictly control stoichiometry (1.0 : 1.1); Add amine slowly to electrophile.
Product stuck in DMF Poor extraction efficiency.[1]Use LiCl (5% aq) wash to pull DMF into aqueous phase.[1]

References

  • Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 2010.[1][3] Link

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv, 2025.[4] Link

  • Direct N-alkylation of amines with alcohols using AlCl3. RHHZ, 2014.[1] Link

  • Green Criteria for N alkylation at sp3 carbon. ACS GCI Pharmaceutical Roundtable, 2021. Link

  • PubChem Compound Summary for 3,3-Difluoropiperidine. National Library of Medicine, 2025.[1] Link

Sources

"3',3'-Difluoro-1,4'-bipiperidine as a scaffold in fragment-based drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3',3'-Difluoro-1,4'-bipiperidine as a Scaffold in Fragment-Based Drug Discovery (FBDD)

Executive Summary

The shift from "flat" aromatic systems to sp³-rich scaffolds is a defining trend in modern Fragment-Based Drug Discovery (FBDD). The 3',3'-difluoro-1,4'-bipiperidine scaffold represents a privileged structural motif that addresses two critical failures in early-stage drug design: high lipophilicity (LogP) and excessive basicity (pKa).

This Application Note provides a comprehensive workflow for utilizing this scaffold. By incorporating a gem-difluoro group at the 3-position of the distal piperidine ring, researchers can modulate the pKa of the tertiary amine by 2–3 log units via inductive withdrawal, thereby improving membrane permeability and metabolic stability while providing a sensitive handle for ¹⁹F NMR screening.

Physicochemical Profile & Mechanistic Rationale

The strategic value of the 3',3'-difluoro-1,4'-bipiperidine scaffold lies in the "Fluorine Effect." Unlike hydrogen, fluorine exerts a strong electron-withdrawing inductive effect (


) without significantly adding steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
Comparative Metrics

The following table contrasts the core bipiperidine scaffold with its fluorinated analog. Note the critical shift in pKa, which moves the molecule from a highly basic species (fully protonated at physiological pH) to a range that balances solubility with permeability.

Property1,4'-Bipiperidine (Reference)3',3'-Difluoro-1,4'-bipiperidineImpact on Drug Design
pKa (Distal N) ~10.8 - 11.17.4 - 8.5 Improved passive permeability; reduced phospholipidosis risk.
LogP 1.21.6 - 1.8 Slight increase, but offset by reduced ionization.
Metabolic Stability Low (C3 oxidation prone)High C-F bond blocks CYP450 oxidative dealkylation at the 3-position.
Conformation Flexible ChairBiased Chair Gauche effect prefers fluorine equatorial/axial orientation, reducing entropic penalty upon binding.
NMR Utility ¹H (Crowded region)¹⁹F (Silent background) Enables high-throughput fragment screening without protein signal interference.

Experimental Protocols

Synthesis Protocol: Reductive Amination

Objective: Efficient coupling of 3,3-difluoropiperidine (amine source) with N-protected 4-piperidone (ketone source) to generate the scaffold.

Reagents:

  • Amine: 3,3-Difluoropiperidine hydrochloride (1.0 eq)

  • Ketone: 1-Boc-4-piperidone (1.0 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 eq)

Step-by-Step Methodology:

  • Free Base Formation (In-situ): In a round-bottom flask under N₂ atmosphere, suspend 3,3-difluoropiperidine HCl (1.0 eq) in DCE (0.1 M concentration). Add Diisopropylethylamine (DIPEA, 1.0 eq) and stir for 15 minutes to liberate the free amine.

  • Imine Formation: Add 1-Boc-4-piperidone (1.0 eq) and Acetic Acid (1.5 eq). Stir at Room Temperature (RT) for 30–60 minutes. Note: AcOH catalyzes the formation of the iminium ion intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (2.0 eq) portion-wise over 10 minutes to manage exotherm. Allow the reaction to warm to RT and stir for 12–16 hours. Validation: Monitor via LC-MS for the disappearance of the ketone (M+H peaks).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH 95:5:0.5). Yield Expectation: 70–85%.

FBDD Screening Protocol: ¹⁹F Ligand-Observed NMR

Objective: Screen the synthesized fragment against a target protein (e.g., Kinase or GPCR) using the fluorine atom as a sensitive reporter.

  • Sample Preparation:

    • Fragment Conc: 50 µM (cocktailed in pools of 5–10 compounds).

    • Protein Conc: 2–5 µM.

    • Buffer: Phosphate-buffered saline (PBS), 10% D₂O, pH 7.4.

  • Data Acquisition:

    • Perform a T2-relaxation filtered CPMG (Carr-Purcell-Meiboom-Gill) experiment.

    • Mechanism: Large molecules (protein-bound fragments) relax quickly (short T2). Small molecules (unbound fragments) relax slowly.

  • Hit Identification:

    • Compare spectra of Fragment Only vs. Fragment + Protein.

    • Hit Criteria: A reduction in signal intensity (line broadening) of >30% in the presence of protein indicates binding. The ¹⁹F signal of the 3',3'-difluoro group will appear as a distinct doublet or multiplet around -100 to -120 ppm (vs. CFCl₃), free from background noise.

Workflow Visualization

The following diagram illustrates the integration of the 3',3'-difluoro-1,4'-bipiperidine scaffold into a Fragment-Based Drug Discovery campaign.

FBDD_Workflow cluster_mechanism Scaffold Advantages Library Library Design (sp³-Rich Scaffolds) Synthesis Synthesis (Reductive Amination) Library->Synthesis Select 3',3'-F2 Motif Screening Screening (¹⁹F NMR / SPR) Synthesis->Screening QC: >95% Purity HitVal Hit Validation (Kd Determination) Screening->HitVal Signal Reduction Optimization Lead Optimization (Fragment Growing) HitVal->Optimization Confirmed Binder Optimization->Library SAR Feedback Mech1 pKa Modulation (7.4 - 8.5) Mech1->Synthesis Mech2 Metabolic Block (CYP Resistance) Mech2->Optimization

Caption: FBDD cycle leveraging the 3',3'-difluoro-1,4'-bipiperidine scaffold. The workflow emphasizes the feedback loop where physicochemical improvements (pKa, metabolic stability) drive the optimization phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758350, 3,3-Difluoropiperidine. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for pKa modulation). Retrieved from [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines.[1] Journal of Organic Chemistry. (Synthetic protocols for fluorinated piperidines). Retrieved from [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Foundational text on the "Fluorine Effect"). Retrieved from [Link]

Sources

Application Notes and Protocols for Coupling Reactions with 3',3'-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3',3'-Difluoro-1,4'-bipiperidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. The 3',3'-Difluoro-1,4'-bipiperidine scaffold has emerged as a key building block for researchers aiming to develop novel therapeutics, particularly for central nervous system (CNS) disorders. The introduction of geminal fluorine atoms on one of the piperidine rings is a strategic design element. This modification often enhances metabolic stability by blocking potential sites of oxidation and can improve blood-brain barrier penetration by modulating the molecule's lipophilicity and basicity (pKa).[1] These improved properties make the scaffold valuable in the discovery of agents like antipsychotics and antidepressants.[1]

This guide provides detailed application notes and experimentally-grounded protocols for the most common and effective coupling reactions involving the secondary amine of 3',3'-Difluoro-1,4'-bipiperidine. As a secondary amine, this scaffold is a versatile nucleophile suitable for a range of bond-forming reactions, including N-arylation, acylation (amide bond formation), and alkylation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower effective experimental design and troubleshooting.

Core Coupling Strategies: An Overview

The nucleophilic secondary amine of the 3',3'-Difluoro-1,4'-bipiperidine is the primary site of synthetic elaboration. Three principal classes of coupling reactions are most relevant for derivatizing this core:

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): For the synthesis of N-aryl and N-heteroaryl derivatives. This is arguably the most powerful method for creating a diverse array of analogues for structure-activity relationship (SAR) studies.

  • Acylation (Amide Bond Formation): For creating amide linkages with a vast range of carboxylic acids. This is a cornerstone reaction in medicinal chemistry for accessing a large chemical space.[2]

  • Reductive Amination: For the formation of N-alkyl bonds, providing access to derivatives with different steric and electronic properties compared to N-aryl or acyl compounds.

The following sections will provide detailed protocols for each of these critical transformations.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a robust and versatile method for forming carbon-nitrogen bonds between the bipiperidine nitrogen and various aryl or heteroaryl halides/triflates.[3] The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos, XPhos) is typically employed. These bulky ligands facilitate the crucial reductive elimination step, which forms the desired C-N bond, and are effective for coupling secondary amines.[4] Using a pre-formed palladacycle precatalyst can also offer high activity at low catalyst loadings.

  • Base: A strong, non-nucleophilic base is required to deprotonate the secondary amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are common choices. NaOt-Bu is generally more reactive, while Cs₂CO₃ is a milder option suitable for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) are standard, as they are compatible with the organometallic intermediates and reaction conditions.[4]

  • Temperature: Reactions are typically heated, often using conventional heating or microwave irradiation, to drive the catalytic cycle. Microwave heating can significantly shorten reaction times.[3][4]

Experimental Workflow Diagram

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Ar-X, bipiperidine, base, and ligand to an oven-dried vial p2 Purge vial with an inert gas (N₂ or Ar) r1 Add anhydrous solvent (e.g., Toluene) p2->r1 r2 Add Palladium precatalyst r1->r2 rxn Heat reaction mixture (e.g., 100-120 °C) Monitor by LC-MS r2->rxn w1 Cool to RT, dilute with solvent (e.g., EtOAc) rxn->w1 w2 Filter through Celite® to remove Pd salts w1->w2 w3 Wash with water/brine, dry organic layer w2->w3 w4 Concentrate and purify (e.g., column chromatography) w3->w4

Caption: Buchwald-Hartwig N-Arylation Workflow.

Detailed Step-by-Step Protocol (General Example)

Materials:

  • 3',3'-Difluoro-1,4'-bipiperidine (1.0 equiv)

  • Aryl/Heteroaryl Halide (e.g., Bromide or Chloride) (1.1 - 1.2 equiv)

  • Palladium Precatalyst (e.g., RuPhos Palladacycle G3) (1-2 mol%)

  • Phosphine Ligand (e.g., RuPhos) (1.5 - 3 mol%)

  • Base (e.g., Sodium t-butoxide) (1.4 - 2.0 equiv)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3',3'-Difluoro-1,4'-bipiperidine, the aryl halide, the phosphine ligand, and the base.

  • Seal the vial with a septum and purge with inert gas for 5-10 minutes.

  • Add the palladium precatalyst, followed by anhydrous toluene via syringe.

  • Place the vial in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 100-120 °C).

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional solvent.

  • Wash the combined organic filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3',3'-difluoro-1,4'-bipiperidine.

Typical Reaction Conditions
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield
4-BromotoluenePd₂(dba)₃ / RuPhosNaOt-BuToluene1101275-95%
2-ChloropyridineRuPhos Pd G3NaOt-BuTHF120 (µW)0.570-90%
4-Trifluoromethylphenyl bromidePd(OAc)₂ / XPhosCs₂CO₃Dioxane1002465-85%
3-BromoquinolineXPhos Pd G3K₃PO₄t-BuOH1101870-90%
(Note: Yields are estimates based on general Buchwald-Hartwig reaction performance and may vary.)

Protocol 2: Amide Bond Formation via Carboxylic Acid Activation

Amide coupling is a fundamental transformation for converting the secondary amine of the bipiperidine into a diverse range of amides. The reaction proceeds by activating a carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2] A variety of coupling reagents are available, with HATU being a highly effective choice for generating amides with good yields and minimal side reactions, as demonstrated in the literature for this specific scaffold.[5]

Causality Behind Experimental Choices:
  • Coupling Reagent (HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a uronium-based coupling reagent that efficiently activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with amines to form the amide bond. HATU is particularly effective and known for its rapid reaction times and high yields, even with less nucleophilic amines.[5][6]

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required. Its role is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the acidic byproducts formed during the reaction.[6]

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal. They effectively dissolve the reactants and do not interfere with the coupling chemistry.[5][6]

Experimental Workflow Diagram

G cluster_activation Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification a1 Dissolve Carboxylic Acid, HATU, and Base (DIPEA) in anhydrous DMF a2 Stir at RT for 15-30 minutes a1->a2 c1 Add 3',3'-Difluoro- 1,4'-bipiperidine to the activated acid a2->c1 c2 Stir at RT until reaction is complete (Monitor by LC-MS) c1->c2 w1 Dilute with solvent (e.g., EtOAc) c2->w1 w2 Wash with aq. LiCl or NaHCO₃, then brine w1->w2 w3 Dry organic layer, concentrate w2->w3 w4 Purify by column chromatography or crystallization w3->w4

Caption: Amide Coupling Workflow using HATU.

Detailed Step-by-Step Protocol (Literature-Derived Example)

This protocol is adapted from the synthesis of 4-(3',3'-Difluoro-[1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one.[5]

Materials:

  • 3',3'-Difluoro-1,4'-bipiperidine (1.0 equiv)

  • Carboxylic Acid (e.g., 7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.

  • Add DIPEA to the solution, followed by the portion-wise addition of HATU.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add a solution of 3',3'-Difluoro-1,4'-bipiperidine in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS (typically complete within 1-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (or 10% LiCl solution), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide product.

Applicability and Scope
Carboxylic Acid TypeCoupling ReagentBaseSolventTemp.Typical YieldRef.
Heterocyclic AcidHATUDIPEA/Et₃NDMFRT50-90%[5]
Benzoic AcidEDC / HOBtDIPEADCM/DMFRT60-95%General
Aliphatic AcidDIC / HOBtEt₃NDCMRT70-98%General
Sterically Hindered AcidCOMU / PyBOPDIPEADMFRT - 50°C40-80%General

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a classic and highly reliable method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are the reagents of choice. They are mild enough not to reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the iminium ion formed upon condensation with the amine. STAB is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions.

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. For some reactions, protic solvents like methanol or ethanol can also be effective.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is the species that undergoes reduction.

Experimental Workflow Diagram

G cluster_reactants Reactant Mixing cluster_reduction Reduction cluster_workup Work-up & Purification r1 Dissolve bipiperidine and aldehyde/ketone in solvent (e.g., DCM) r2 Add catalytic acetic acid (optional) r1->r2 r3 Stir at RT for 30-60 minutes r2->r3 red1 Add reducing agent (e.g., STAB) portion-wise r3->red1 red2 Stir at RT until reaction is complete (Monitor by LC-MS) red1->red2 w1 Quench with saturated aq. NaHCO₃ red2->w1 w2 Extract with DCM, wash with brine w1->w2 w3 Dry organic layer, concentrate w2->w3 w4 Purify by column chromatography w3->w4

Caption: Reductive Amination Workflow.

Detailed Step-by-Step Protocol (General Example)

Materials:

  • 3',3'-Difluoro-1,4'-bipiperidine (1.0 equiv)

  • Aldehyde or Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, ~0.1 equiv)

Procedure:

  • To a round-bottom flask, add 3',3'-Difluoro-1,4'-bipiperidine and the aldehyde or ketone.

  • Dissolve the components in anhydrous DCM.

  • If desired, add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30-60 minutes to pre-form the iminium ion.

  • Add sodium triacetoxyborohydride in portions over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS for the disappearance of the starting materials.

  • Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography to afford the N-alkylated product.

Conclusion and Best Practices

The 3',3'-Difluoro-1,4'-bipiperidine scaffold offers a robust and versatile platform for the synthesis of novel chemical entities. The protocols outlined above for N-arylation, amide coupling, and reductive amination represent the three most common and powerful strategies for its elaboration. For all reactions, the use of anhydrous solvents and inert atmosphere conditions (particularly for organometallic cross-coupling) is critical for achieving optimal and reproducible results. Careful monitoring of reaction progress by LC-MS or TLC is highly recommended to determine the appropriate reaction time and prevent the formation of byproducts. By understanding the chemical principles behind each protocol, researchers can effectively troubleshoot and adapt these methods to a wide range of substrates, accelerating the drug discovery and development process.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • MySkinRecipes. (n.d.). 3',3'-Difluoro-1,4'-bipiperidine. Retrieved February 16, 2026, from [Link]

  • Ch-G, A., et al. (2020). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry, 205, 112658. [Link]

  • James, K., et al. (2014). The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface. MedChemComm, 5(12), 1846-1851. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved February 16, 2026, from [Link]

  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2916-2924. [Link]

  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(23), 5725-5734. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved February 16, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Heravi, M. M., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 84. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? [Forum discussion]. Retrieved from [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(15), e202100298. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 16, 2026, from [Link]

Sources

"analytical techniques for characterizing 3',3'-Difluoro-1,4'-bipiperidine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 3',3'-Difluoro-1,4'-bipiperidine

Introduction & Scope

3',3'-Difluoro-1,4'-bipiperidine (CAS: 1934439-49-2) is a specialized fluorinated heterocyclic building block used increasingly in the synthesis of CNS-active pharmaceutical ingredients.[1][2][3] The incorporation of the gem-difluoro moiety modulates the basicity (pKa) of the adjacent amine and alters the lipophilicity (LogD) and metabolic stability of the piperidine scaffold.[1]

Characterizing this molecule presents specific analytical challenges:

  • UV Silence: The lack of a conjugated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -system renders standard HPLC-UV (254 nm) ineffective.[1]
    
  • Stereochemical Complexity: The C4' chiral center (created by the 3',3'-difluoro substitution pattern) induces diastereotopicity in the fluorine atoms, complicating NMR interpretation.[1][3]

  • Ionization Behavior: The presence of two basic nitrogen atoms requires careful pH control during LC-MS analysis.[3]

This guide provides a validated analytical framework, moving from structural elucidation (NMR/MS) to routine quality control (Derivatization-HPLC).[1][3]

Physicochemical Profile

PropertyValue / DescriptionAnalytical Implication
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Monoisotopic Mass: 204.14 g/mol
Appearance White to off-white solid/powderHygroscopic; store under desiccant.[1]
Basicity (Calc.) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Difluoro-ring N)

(Piperidinyl N)
The electron-withdrawing fluorine atoms lower the pKa of the secondary amine significantly compared to piperidine (

).[1]
Solubility Methanol, DCM, DMSOAvoid protic solvents for derivatization steps.[1]
Chirality Racemic (at C4')ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

F NMR will show complex coupling (AB system).[1]

Structural Identification: NMR Spectroscopy

The definitive identification of 3',3'-difluoro-1,4'-bipiperidine relies on observing the specific couplings between the fluorine atoms and the carbon/proton backbone.[1][3]

F NMR Strategy (The "Fingerprint")

Unlike symmetric difluoro compounds, the C4' position is chiral (bearing H, the piperidinyl group, the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 group, and the 

group).[1] This breaks the symmetry of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

group.
  • Observation: The two fluorine atoms are diastereotopic (magnetically non-equivalent).[1][3]

  • Pattern: You will not see a simple singlet or triplet. Expect an AB quartet pattern (or two complex multiplets) with a large geminal coupling constant.[1][3]

  • Chemical Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).[1]
  • Coupling Constants:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Geminal): 
      
      
      
      Hz (Characteristic of ring
      
      
      ).[1]
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Vicinal): 
      
      
      
      Hz (Coupling to H4' and H2').[1]
C NMR Strategy

Carbon NMR provides confirmation of the fluorine position via C-F coupling splitting patterns.[1][3]

  • C3' (ipso-carbon): Triplet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) with 
    
    
    
    Hz.[1]
  • C2' & C4' (vicinal carbons): Triplet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or Doublet of Doublets (
    
    
    
    ) with
    
    
    Hz.[1]
  • C5' (distal carbon): Minor coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hz) or singlet.[1]
    
Visualization of NMR Logic

NMR_Logic Start Sample: 3',3'-Difluoro-1,4'-bipiperidine F19 19F NMR Analysis Start->F19 C13 13C NMR Analysis Start->C13 ResultF Result: AB Quartet System (Diastereotopic Fs due to C4' Chirality) 2J(F-F) ~240 Hz F19->ResultF Detects Asymmetry ResultC Result: Triplet at ~115-120 ppm (C-F ipso coupling) C13->ResultC Locates F Position Conclusion CONFIRMED STRUCTURE: Gem-difluoro adjacent to chiral center ResultF->Conclusion ResultC->Conclusion

Caption: Analytical logic flow for confirming the gem-difluoro substitution pattern and stereochemical environment via NMR.

Purity Analysis Protocols

Since the molecule lacks a UV chromophore, standard HPLC-UV is insufficient.[1] Two methods are proposed: LC-MS (Method A) for R&D/ID, and Derivatization-HPLC (Method B) for precise quantitative QC.[1][3]

Method A: LC-MS (Direct Analysis)

Best for: Rapid identification and impurity profiling.[1][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    m, 
    
    
    
    mm).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 ensures protonation of both nitrogens).[1][3]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).[1][3][5]

    • Target Ion: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[1]
      
    • Fragment Ions: Expect loss of HF (

      
      ) or cleavage of the bipiperidine bond (
      
      
      
      for the piperidine ring).[1]
Method B: Derivatization-HPLC (Quantitative QC)

Best for: Purity calculation (% area) and batch release when MS is unavailable. Principle:[1][3] The secondary amine (N1') reacts with Benzoyl Chloride to form a UV-active amide.[1]

Protocol: Pre-Column Derivatization

  • Preparation: Dissolve 10 mg of sample in 1 mL Acetonitrile.

  • Base Addition: Add 2 equivalents of Triethylamine (TEA) or Pyridine.

  • Reagent: Add 1.5 equivalents of Benzoyl Chloride.

  • Reaction: Vortex and incubate at RT for 15 minutes. (Reaction is usually instantaneous).

  • Quench: Add 100 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    L water or methanol to quench excess reagent.
    
  • Analysis: Inject onto HPLC-UV (254 nm).

    • Note: The derivative will be N-benzoyl-3',3'-difluoro-1,4'-bipiperidine.[1]

    • Blank: Run a blank with reagents only to identify the Benzoyl Chloride/Acid peaks (usually elute early).[1]

Impurity Profiling

When characterizing this building block, look for these common synthetic impurities:

ImpurityOriginDetection Strategy
Piperidine Reagent carryoverGC-FID or derivatization (Benzoyl-piperidine).[1][6]
3,3-Difluoropiperidin-4-ol Hydrolysis of intermediateLC-MS (ESI+); distinct retention time (more polar).[1][3]
Defluorinated Analogs Over-reduction during synthesisLC-MS (

shifts).

Analytical Workflow Diagram

Workflow Input Raw Material: 3',3'-Difluoro-1,4'-bipiperidine Split Input->Split Path1 Identity (Structure) Split->Path1 Path2 Purity (Quant) Split->Path2 NMR 19F NMR (DMSO-d6) Check for AB Quartet Path1->NMR MS LC-MS (ESI+) [M+H]+ = 205.15 Path1->MS Deriv Derivatization (Benzoyl Chloride) Path2->Deriv HPLC HPLC-UV (254 nm) Quantify Benzamide Derivative Deriv->HPLC

Caption: Integrated workflow for structural confirmation and quantitative purity assessment.

References

  • Vertex Pharmaceuticals. (2025).[1][3] Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold. (Discusses general characterization of fluorinated piperidines).

  • Surmont, R., et al. (2010).[1][3][7] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.[1][3][7] (Protocol for 3,3-difluoro ring synthesis and NMR data).

  • BenchChem. (2025).[1][3][8] HPLC-UV Analysis of Piperidine-Containing Compounds. (Protocols for derivatizing UV-silent piperidines). [1]

  • Lin, S., et al. (2017).[1][3] Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. (Explanation of diastereotopic fluorine coupling).

  • PubChem. (2025).[1][3] Compound Summary: 3',3'-Difluoro-1,4'-bipiperidine (CID 57394608).[1][3] [1]

Sources

"scale-up synthesis of 3',3'-Difluoro-1,4'-bipiperidine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Development for 3',3'-Difluoro-1,4'-bipiperidine Dihydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3',3'-Difluoro-1,4'-bipiperidine , a critical fluorinated heterocyclic building block used in the development of CNS-active agents (e.g., dopamine D4 antagonists) and kinase inhibitors.

The incorporation of the gem-difluoro moiety enhances metabolic stability and lipophilicity (LogP modulation), but poses challenges in scale-up due to the cost and safety profile of fluorination reagents. This guide advocates for a convergent reductive amination strategy utilizing the commercially available 3,3-difluoropiperidine hydrochloride and N-Boc-4-piperidone . This route avoids hazardous late-stage fluorination (e.g., DAST/HF) and relies on thermodynamically controlled crystallization for purification, eliminating the need for industrial-scale chromatography.

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Retrosynthetic Strategy & Route Selection

To ensure scalability, the synthesis is designed to be convergent. The target molecule is disconnected at the C-N bond linking the two piperidine rings.

  • Route A (Recommended): Reductive amination of 3,3-difluoropiperidine (nucleophile) with N-Boc-4-piperidone (electrophile).

    • Advantages: Reagents are stable solids; avoids handling HF or sulfur tetrafluoride derivatives; high atom economy; chemoselective.

  • Route B (Discarded): Nucleophilic displacement of 4-halo-piperidines.

    • Disadvantages: Prone to elimination side reactions (E2); requires elevated temperatures; lower yields.

Strategic Choice: Route A using Sodium Triacetoxyborohydride (STAB) as the reducing agent. While catalytic hydrogenation (Pt/C, H₂) is an option, STAB offers superior functional group tolerance and operational simplicity in multipurpose batch reactors.

Synthesis Scheme (Graphviz)

ReactionScheme SM1 3,3-Difluoropiperidine HCl (CAS 496807-97-7) Intermediate Imine / Iminium Species SM1->Intermediate SM2 N-Boc-4-piperidone (CAS 79099-07-3) SM2->Intermediate Product_Boc N-Boc-3',3'-difluoro-1,4'-bipiperidine Intermediate->Product_Boc Reductive Amination FinalProduct 3',3'-Difluoro-1,4'-bipiperidine 2HCl (Target) Product_Boc->FinalProduct Deprotection & Salt Formation Reagent1 1. DIPEA, DCM 2. STAB, AcOH Reagent2 4M HCl / Dioxane

Caption: Convergent synthesis via reductive amination followed by acid-mediated deprotection.

Detailed Experimental Protocol

Phase 1: Reductive Amination (Scale: 100 g Input)

Objective: Couple the rings to form the N-Boc protected intermediate.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
3,3-Difluoropiperidine HCl 157.59 1.0 100.0 g Nucleophile
N-Boc-4-piperidone 199.25 1.1 139.0 g Electrophile
DIPEA (Hünig's Base) 129.24 1.2 132 mL Free-basing agent
STAB 211.94 1.4 188.0 g Reductant
Acetic Acid (AcOH) 60.05 2.0 72 mL Catalyst

| Dichloromethane (DCM) | - | - | 1.5 L | Solvent |

Step-by-Step Procedure:

  • Free-Basing (In-Situ):

    • Charge a 5 L reactor with 3,3-Difluoropiperidine HCl (100 g) and DCM (1.0 L).

    • Cool to 0–5 °C.

    • Add DIPEA (132 mL) dropwise over 30 mins. Note: Exothermic. Maintain T < 10 °C.

    • Stir for 30 mins to ensure complete dissolution/suspension of the free amine.

  • Imine Formation:

    • Add N-Boc-4-piperidone (139 g) in one portion.

    • Add Acetic Acid (72 mL). Reasoning: Acid catalysis accelerates imine formation and activates the imine for reduction.

    • Warm to 20–25 °C and stir for 2 hours. Checkpoint: Monitor by 1H-NMR or HPLC for disappearance of amine.

  • Reduction:

    • Cool the mixture to 0–5 °C.

    • Add Sodium Triacetoxyborohydride (STAB) (188 g) portion-wise over 1 hour.

    • Caution: Hydrogen evolution is minimal compared to NaBH4, but slight gas evolution and exotherm are possible.

    • Allow reaction to warm to room temperature (RT) and stir overnight (12–16 h).

  • Workup:

    • Quench by slow addition of saturated aqueous NaHCO₃ (1.0 L). Stir vigorously for 30 mins until gas evolution ceases.

    • Separate phases. Extract aqueous layer with DCM (2 x 500 mL).

    • Wash combined organics with Brine (500 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the crude N-Boc intermediate as a viscous oil.

Phase 2: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable dihydrochloride salt.

Reagents:

  • Crude N-Boc Intermediate (from Phase 1)

  • 4M HCl in 1,4-Dioxane (or 5-6N HCl in Isopropanol for greener processing)

  • Diethyl Ether or MTBE (for precipitation)

Procedure:

  • Dissolve the crude oil in 1,4-Dioxane (300 mL).

  • Cool to 10 °C. Add 4M HCl in Dioxane (500 mL, ~3-4 equiv) dropwise.

  • Stir at RT for 4–6 hours. A white precipitate should form.

  • IPC (In-Process Control): Check for disappearance of Boc-protected material via TLC or HPLC.

  • Crystallization: Dilute the slurry with MTBE (Methyl tert-butyl ether) (500 mL) to maximize yield.

  • Filter the solid under nitrogen (hygroscopic). Wash with MTBE (2 x 200 mL).

  • Dry in a vacuum oven at 40 °C for 24 hours.

Expected Yield: ~130–150 g (75–85% over 2 steps). Appearance: White to off-white crystalline solid.

Process Flow Diagram

ProcessFlow Reactor Batch Reactor (5L) Reactions: Imine Formation & Reduction Quench Quench & Phase Separation (Aq. NaHCO3 Wash) Reactor->Quench Crude Mixture Evap Rotary Evaporator Solvent Swap to Dioxane Quench->Evap Organic Phase Deprotect Deprotection Reactor HCl/Dioxane Addition Evap->Deprotect Conc. Oil Filter Filtration & Wash Isolation of 2HCl Salt Deprotect->Filter Slurry Dry Vacuum Oven 40°C, <50 mbar Filter->Dry Wet Cake

Caption: Unit operation flow for the synthesis of 3',3'-Difluoro-1,4'-bipiperidine 2HCl.

Analytical Specifications & Quality Control

To validate the synthesis, the following Critical Quality Attributes (CQAs) must be met.

TestMethodSpecificationRationale
Appearance VisualWhite crystalline powderIndicates effective impurity removal.
Identification 1H-NMR (D₂O)Conforms to structureVerifies bipiperidine skeleton.
Fluorine Content 19F-NMRSingle peak (approx -115 ppm)Confirms gem-difluoro integrity; no elimination.
Purity HPLC (UV 210 nm)> 98.0%Required for pharma intermediates.
Residual Solvent GC-HS< 5000 ppm (DCM/Dioxane)ICH Q3C compliance.

Key 1H-NMR Diagnostic Peaks (Free Base):

  • 
     2.8–3.0 ppm (m, 4H, 
    
    
    
    -protons of piperidine rings).
  • 
     1.7–1.9 ppm (m, multiplet corresponding to the 3,3-difluoro ring protons).
    

Safety & Hazards (E-E-A-T)

  • 3,3-Difluoropiperidine HCl: Causes skin irritation and serious eye irritation (H315, H319). Handle in a fume hood with gloves and goggles [1, 5].

  • Sodium Triacetoxyborohydride (STAB): While safer than NaBH₄, it releases acetic acid upon reaction and can generate hydrogen gas if exposed to strong acids or moisture. Keep dry.[1][2]

  • Fluorine Chemistry: The C-F bond is stable under these conditions. However, avoid strong Lewis acids at high temperatures to prevent defluorination/elimination.

References

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932.[3] [Link]

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi, 38. [Link]

Sources

Troubleshooting & Optimization

"optimization of reaction conditions for fluorinated bipiperidines"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Bipiperidines

Strategic Overview: Route Selection

The synthesis of fluorinated bipiperidines (e.g., 3,3'-difluoro-4,4'-bipiperidine scaffolds used in JAK inhibitors) generally follows one of two distinct strategies. Your choice determines the specific troubleshooting pathway you will need.

  • Functional Group Interconversion (FGI): Building the bipiperidine scaffold first, then introducing fluorine via deoxyfluorination of hydroxy-bipiperidines.

    • Primary Challenge: Elimination (alkene formation) vs. Substitution.

  • De Novo Assembly: Coupling fluorinated pyridine fragments, followed by hydrogenation.

    • Primary Challenge: Hydrodefluorination (loss of fluorine) during ring reduction.

Module 1: Deoxyfluorination (FGI Route)

Targeting the conversion of Bipiperidin-ols to Fluorinated Bipiperidines.

Q1: I am using DAST to fluorinate an N-Boc-4-hydroxy-bipiperidine, but I am observing >40% elimination to the alkene. How do I shift the pathway toward substitution?

A: Elimination is the dominant side reaction because the piperidine ring (even when N-protected) creates steric bulk, and the basicity of the reaction medium favors proton abstraction over nucleophilic attack.

Troubleshooting Protocol:

  • Temperature Control (Critical): Do not add DAST at room temperature.

    • Protocol: Cool the substrate in DCM (dichloromethane) to -78 °C . Add DAST dropwise. Stir at -78 °C for 1 hour, then allow to warm only to 0 °C. Do not reflux.

  • Solvent Switch: Switch from THF to DCM or Toluene. THF can coordinate to the sulfur center of DAST, reducing its electrophilicity and slowing the

    
     step, which gives the elimination pathway more time to compete.
    
  • Reagent Selection: If DAST continues to fail, switch to PyFluor (2-pyridinesulfonyl fluoride) .

    • Why: PyFluor is less prone to elimination because the leaving group (sulfonate) is less "eager" to act as a base compared to the HF/amine species generated by DAST.

    • Note: PyFluor requires an exogenous base (DBU), which seems counterintuitive, but the mechanism is strictly sulfonate displacement.

Q2: My DAST reaction turns black and exudes brown fumes upon scale-up (5g+). Is this normal?

A: No. This indicates thermal decomposition of DAST, which is a shock-sensitive hazard.

Safety & Stability Protocol:

  • The "Exotherm Trap": DAST decomposition is autocatalytic above 50 °C. On a >5g scale, the heat of reaction can spike the internal temperature locally.

  • Solution: Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). It is thermally stable up to ~70 °C and less prone to catastrophic decomposition, though it retains similar reactivity profiles to DAST.

Table 1: Comparison of Deoxyfluorination Reagents

ReagentThermal StabilityElimination RiskPrimary Use Case
DAST Low (<50°C)HighSmall scale, primary alcohols
Deoxo-Fluor Moderate (<70°C)HighScale-up, thermally demanding substrates
PyFluor High (>100°C)LowSecondary alcohols, elimination-prone substrates
XtalFluor-E High (Solid)ModerateEasy handling, requires HF-amine additive

Module 2: Ring Reduction (De Novo Route)

Targeting the Hydrogenation of Fluoropyridine-Bipiperidine Precursors.

Q3: When hydrogenating my fluorinated pyridine dimer using Pd/C, I lose the fluorine atom (hydrodefluorination). How do I prevent this?

A: Palladium is excellent for oxidative addition into C-Halogen bonds, leading to defluorination. To retain the fluorine, you must deactivate the pyridine ring or change the metal.

Optimization Protocol:

  • Acidic Protonation (The "Glorius" Method):

    • Mechanism:[1][2][3] Protonating the pyridine nitrogen with strong acid (HCl or TFA) creates an electron-deficient pyridinium salt. This strongly deactivates the ring toward oxidative addition at the C-F bond while still allowing hydrogenation of the aromatic system.

    • Recipe: Use 5 mol% Rh/C or PtO2 (Adam's Catalyst) in MeOH with 1.1 eq. HCl or TFA .[4]

    • Avoid: Pd/C under neutral conditions.

  • Catalyst Switch: Rhodium (Rh) is generally superior to Palladium for preserving C-F bonds on aromatic rings.

    • Reference: See Glorius et al.[5] on the hydrogenation of fluoropyridines [1].[3][4][6][7][8]

Q4: I am getting a mixture of cis and trans isomers at the bridgehead. How do I control the stereochemistry during hydrogenation?

A: Stereocontrol in bipiperidines is dictated by the "face" of adsorption onto the heterogeneous catalyst.

  • For cis-selectivity (all-syn):

    • Use heterogeneous hydrogenation (Rh/C or PtO2). The molecule adsorbs flat onto the metal surface; hydrogen adds from the metal face, pushing substituents (like Fluorine) "up" relative to the new C-H bonds.

    • Result: The Fluorine and the bridgehead hydrogens will typically end up cis to each other.

  • For trans-selectivity:

    • This is thermodynamically driven. You may need to perform the hydrogenation (yielding cis) and then perform an epimerization step using a strong base (e.g., NaOMe in MeOH) if the alpha-position is acidic, or select a dissolving metal reduction (Na/NH3) strategy, though the latter is risky with fluorine.

Module 3: Visualization & Logic

Workflow 1: Troubleshooting Deoxyfluorination

Deoxyfluorination_Logic Start Start: Hydroxy-Bipiperidine Reagent Select Reagent: DAST/Deoxo-Fluor Start->Reagent Check Analyze Product (NMR/LCMS) Reagent->Check Issue_Elim Issue: Alkene (Elimination) > 10% Check->Issue_Elim Alkene Detected Issue_Dec Issue: Black Tar/Exotherm Check->Issue_Dec Decomposition Success Success: Fluorinated Bipiperidine Check->Success Target Product Action_Temp Action: Lower Temp to -78°C Switch Solvent to DCM Issue_Elim->Action_Temp First Attempt Action_PyFluor Action: Switch to PyFluor + DBU Issue_Elim->Action_PyFluor If Temp Fails Action_Stable Action: Switch to Deoxo-Fluor or XtalFluor-E Issue_Dec->Action_Stable Action_Temp->Check Action_PyFluor->Check Action_Stable->Check

Caption: Logical flow for optimizing deoxyfluorination reactions to minimize elimination and decomposition.

Workflow 2: Hydrogenation Strategy (Fluorine Retention)

Hydrogenation_Logic Input Input: Fluorinated Pyridine-Bipiperidine Cond_Neut Neutral Conditions (MeOH, Pd/C) Input->Cond_Neut Avoid Cond_Acid Acidic Conditions (MeOH + 1.1 eq HCl) Input->Cond_Acid Recommended Result_Fail Result: Defluorination (C-F Bond Cleavage) Cond_Neut->Result_Fail Catalyst Catalyst Selection: Rh/C or PtO2 Cond_Acid->Catalyst Result_Pass Result: Retention of F (Pyridine Reduction Only) Catalyst->Result_Pass

Caption: Strategy for preventing hydrodefluorination during the reduction of fluoropyridine precursors.

Experimental Protocol: Optimized Deoxyfluorination

Objective: Synthesis of N-Boc-3-fluoro-4,4'-bipiperidine from the corresponding alcohol.

  • Preparation: Oven-dry a 50 mL round-bottom flask. Cool under

    
     flow.
    
  • Dissolution: Add N-Boc-3-hydroxy-4,4'-bipiperidine (1.0 mmol) and anhydrous DCM (10 mL).

  • Cooling: Submerge flask in a dry ice/acetone bath (

    
    ). Allow 15 mins for equilibration.
    
  • Addition: Add DAST (1.2 mmol, 1.2 eq) dropwise via syringe over 5 minutes.

    • Note: If using Deoxo-Fluor, same protocol applies.

  • Reaction: Stir at

    
     for 1 hour. Remove the cooling bath and allow the mixture to reach 
    
    
    
    (ice bath). Stir for 1 hour. Do not warm to RT yet.
  • Quench (Safety Critical): While still at

    
    , quench by dropwise addition of saturated aqueous 
    
    
    
    .
    • Warning: Rapid gas evolution (

      
      ) and HF neutralization occur.
      
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). Fluorinated products often run slightly faster than the alcohol but slower than the elimination alkene.

References

  • Wagener, T., et al. (2020).[5] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 10(20), 12052–12058. Link

  • Nielsen, M. K., et al. (2016). "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Journal of the American Chemical Society, 138(30), 9682–9693. (Describes PyFluor). Link

  • Champagne, P. A., et al. (2015). "Mechanistic Insights into the Nucleophilic Fluorination of Alcohols with Deoxo-Fluor." Journal of Organic Chemistry, 80(17), 8706–8718. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

  • Glorius, F., et al. (2017). "Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes." Science, 357(6354), 908-912. Link

Sources

"stability issues of 3',3'-Difluoro-1,4'-bipiperidine under acidic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 3',3'-Difluoro-1,4'-bipiperidine (CAS: 1934439-49-2), specifically focusing on its behavior under acidic conditions.

Executive Summary

3',3'-Difluoro-1,4'-bipiperidine is a specialized diamine scaffold used to modulate pKa and metabolic stability in drug discovery. While the gem-difluoro moiety renders the piperidine ring metabolically robust, the molecule exhibits specific physicochemical vulnerabilities in acidic environments.

The Core Verdict: The molecule is chemically stable to standard acidic deprotection protocols (e.g., TFA/DCM, 4N HCl/Dioxane) at room temperature. The primary "instability" issues reported by users are typically physical (extreme hygroscopicity of the salt) or thermal (risk of HF elimination under forcing acidic conditions).

Part 1: Critical Stability Analysis (The "Why" and "How")

The Chemical Stability Profile

The 3',3'-difluoro-1,4'-bipiperidine scaffold consists of two piperidine rings linked via a robust N1–C4' tertiary amine bond. The fluorine atoms are located at the C3' position, adjacent to the inter-ring linkage.

ConditionStability RatingPrimary RiskMechanism
Dilute Acid (RT) (e.g., 1N HCl, 0.1% FA)Stable NoneProtonation of N1 and N1' stabilizes the scaffold.
Strong Acid (RT) (e.g., TFA, Conc. HCl)Stable HygroscopicityForms deliquescent salts; difficult to handle as a solid.
Acid + Heat (>80°C) ⚠️ Caution Defluorination Thermal stress can induce

-elimination of HF to form a vinyl fluoride.
Lewis Acids (e.g., AlCl3, BF3)Unstable Ring DistortionLewis acids can coordinate to Fluorine, promoting C-F bond cleavage.
The Mechanism of Potential Degradation

While rare in standard workflows, degradation can occur if the molecule is subjected to acidic thermal stress . The protonated amine at N1' is electron-withdrawing, which theoretically protects the ring. However, at high temperatures, the steric strain between the C4'-piperidinyl group and the C3'-fluorines can drive HF elimination .

Figure 1: Stability & Degradation Logic Flow

G Start 3',3'-Difluoro-1,4'-bipiperidine (Free Base) Acid Acidic Conditions (HCl / TFA) Start->Acid Protonation Salt Dihydrochloride Salt (Stable Species) Acid->Salt Forms Salt Heat Thermal Stress (>80°C) Salt->Heat Heating Hygro Hygroscopicity (Water Absorption) Salt->Hygro Exposure to Air Elimination HF Elimination (Vinyl Fluoride) Heat->Elimination Beta-Elimination (Rare)

Caption: Logical flow of stability states. The salt form is chemically stable but physically unstable (hygroscopic). Thermal stress in acid is the only direct chemical degradation pathway.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "My yield dropped significantly after HCl salt formation."

Q: I treated the free base with 4N HCl in dioxane, but the resulting solid turned into a sticky oil. Did it decompose? A: Likely not. This is a physical issue, not chemical decomposition.

  • Root Cause: 3,3-difluoropiperidine salts are notoriously hygroscopic and often form amorphous semi-solids (oils) rather than crystalline solids if traces of water or excess solvent are present.

  • Diagnosis: Check LCMS. If the parent mass (M+H) is intact, the molecule is stable.

  • Solution:

    • Solvent Switch: Do not use pure methanol or water. Use anhydrous Diethyl Ether or MTBE as an anti-solvent.

    • Protocol: Dissolve the free base in a minimum amount of dry DCM. Add 2.2 equivalents of HCl (in dioxane/ether) dropwise at 0°C.

    • Trituration: If it oils out, decant the supernatant, add fresh anhydrous ether, and sonicate vigorously under Nitrogen to induce precipitation.

Scenario B: "I see extra peaks in LCMS using an acidic mobile phase."

Q: In 0.1% Formic Acid (LCMS), I see a split peak or a mass of M+18. Is this hydrolysis? A: No, the C-F bond is stable to 0.1% Formic Acid.

  • Root Cause:

    • Split Peak: The 3,3-difluoro substitution can induce a conformational lock or slow ring inversion on the NMR/HPLC timescale, sometimes appearing as split peaks in chromatography, especially if the N1' nitrogen is substituted with a bulky group.

    • M+18: This is likely a stable ammonium hydrate cluster in the gas phase, common with highly basic diamines, not chemical hydrolysis (which would result in a ketone, M-20 mass shift if F2 -> =O).

  • Validation: Run the sample in a basic mobile phase (Ammonium Bicarbonate, pH 10). If the peaks merge or the artifact disappears, the molecule is chemically intact.

Scenario C: "Can I heat this reaction in 6N HCl?"

Q: I need to deprotect a different part of my molecule using 6N HCl at reflux (100°C). Will the difluoro ring survive? A: Proceed with extreme caution.

  • Risk: High. While the protonated amine protects against oxidation, refluxing aqueous acid can force HF elimination (formation of a vinyl fluoride) or hydration of the resulting double bond.

  • Recommendation:

    • Monitor the reaction by LCMS every 30 minutes. Look for a mass loss of 20 Da (loss of HF).

    • Alternative: Use Trifluoroacetic Acid (TFA) in DCM at Room Temperature, or BBr3 at -78°C if cleaving ethers. Avoid boiling aqueous mineral acids.

Part 3: Validated Protocols

Protocol 1: Safe Generation of the Dihydrochloride Salt

Use this protocol to avoid "oiling out" and ensure long-term stability.

  • Dissolution: Dissolve 1.0 g of 3',3'-Difluoro-1,4'-bipiperidine (Free Base) in 5 mL of anhydrous Dichloromethane (DCM) .

  • Cooling: Place the flask in an ice/water bath (0°C) under a nitrogen atmosphere.

  • Acid Addition: Slowly add 2.5 equivalents of 2M HCl in Diethyl Ether (commercial solution). Do not use aqueous HCl.

    • Observation: A white precipitate should form immediately.

  • Isolation:

    • Dilute the suspension with 20 mL of anhydrous Heptane or MTBE .

    • Filter the solid rapidly under a blanket of nitrogen (to prevent moisture uptake).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours with P2O5 desiccant.

  • Storage: Store at -20°C in a tightly sealed vial.

Protocol 2: LCMS Method for Stability Assessment

Standard UV detection is often insufficient due to the lack of a chromophore. Use this method for accurate quantitation.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm
Mobile Phase A Water + 10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Detection MS (ESI+) and ELSD/CAD (Charged Aerosol Detection)
Rationale Basic pH keeps the amine neutral, improving peak shape and retention. ELSD/CAD detects the non-UV-active piperidine backbone.

References

  • Surmont, R., et al. (2010).[1] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry. Link

    • Supports the synthesis and stability of the core 3,3-difluoropiperidine ring under acidic workup conditions.
  • Sorrentino, J. P., et al. (2021).[2] "Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes." Journal of Organic Chemistry. Link

    • Provides mechanistic insight into the stability of gem-difluoro groups in acid vs.
  • BenchChem Technical Repository. "Stability issues of piperidine derivatives." BenchChem Support. Link

    • General handling d
  • Vertex Pharmaceuticals. (2015). "Bicyclic Aza Compounds as Muscarinic Receptor Agonists." European Patent EP3406609. Link

    • Cites the use of 3,3-difluoropiperidine salts in pharmaceutical formul

Sources

Validation & Comparative

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Bipiperidines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The bipiperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of bioactive molecules and approved therapeutics. Its rigid, three-dimensional structure provides a versatile framework for orienting pharmacophoric elements in precise spatial arrangements, leading to enhanced target affinity and selectivity. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic incorporation of fluorine into the bipiperidine core has emerged as a powerful tool for fine-tuning molecular properties.

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated bipiperidines, offering insights into the profound impact of this seemingly subtle atomic substitution. By examining the effects on conformational preferences, physicochemical properties, and metabolic stability, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally design next-generation therapeutics with superior performance.

The Fluorine Effect: More Than Just a Halogen Swap

The introduction of fluorine into a molecule imparts a range of unique properties stemming from its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond.[1][2] In the context of bipiperidines, these attributes translate into significant modulations of key drug-like properties.

Conformational Control: The Axial Preference of Fluorine

A fundamental understanding of the conformational behavior of the piperidine ring is crucial for rational drug design. In non-fluorinated piperidines, substituents generally favor the equatorial position to minimize steric hindrance. However, the introduction of fluorine often inverts this preference, with the fluorine atom adopting an axial orientation.[3][4] This "axial-F preference" is attributed to a combination of hyperconjugation and electrostatic interactions, specifically the stabilizing charge-dipole interaction between the electron-rich fluorine and the protonated nitrogen of the piperidine ring.[3][5]

This conformational locking can have profound implications for the overall topology of a bipiperidine molecule, influencing the relative orientation of the two piperidine rings and, consequently, the presentation of substituents to a biological target.

metabolic_stability Non-fluorinated Bipiperidine Non-fluorinated Bipiperidine Metabolite(s) Metabolite(s) Non-fluorinated Bipiperidine->Metabolite(s) CYP450 Oxidation (C-H bond cleavage) Fluorinated Bipiperidine Fluorinated Bipiperidine Reduced Metabolism Reduced Metabolism Fluorinated Bipiperidine->Reduced Metabolism Blocked Metabolic Site (Strong C-F bond) Increased Half-life\nImproved Bioavailability Increased Half-life Improved Bioavailability Reduced Metabolism->Increased Half-life\nImproved Bioavailability

Caption: Fluorination as a strategy to enhance metabolic stability.

Experimental Protocols for Comparative Analysis

To empirically evaluate the impact of fluorination on bipiperidines, a series of standardized experimental protocols are essential.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Accurately weigh and dissolve the test compound (fluorinated or non-fluorinated bipiperidine) in a 1:1 mixture of the pre-saturated n-octanol and buffer.

  • Partitioning: Vigorously shake the mixture for a set period (e.g., 24 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC with UV detection or LC-MS.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Basicity (pKa) by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration.

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. [6][7]

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration of, for example, 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a cofactor solution containing NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t1/2) can be calculated from the slope of the linear regression of this plot. From the half-life, the intrinsic clearance (CLint) can be determined. [8][9][10]

Conclusion

The strategic fluorination of the bipiperidine scaffold offers a powerful and versatile approach to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. By understanding the fundamental principles of how fluorine influences conformation, basicity, lipophilicity, and metabolic stability, medicinal chemists can rationally design molecules with enhanced potency, selectivity, and druggability. The experimental protocols outlined in this guide provide a framework for the empirical validation of these design principles, ultimately accelerating the discovery and development of novel and effective therapeutics.

References

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Chernykh, A. V., et al. (2022). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry.
  • Glorius, F., et al. (2019).
  • Patsnap Synapse. (2023). How to Conduct an In Vitro Metabolic Stability Study.
  • Lonza. (n.d.).
  • Creative Bioarray. (n.d.).
  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • O'Hagan, D. (2008). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Journal of Fluorine Chemistry, 129(12), 1193-1201.
  • Altman, R. A., et al. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Johnson, M. R., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • U.S. Pharmacopeia. (2015).
  • Altman, R. A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Grygorenko, O. O., et al. (2022). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15.
  • Altman, R. A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Singh, S., & Singh, P. P. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160.
  • Snyder, J. P., et al. (2006). 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. Journal of the American Chemical Society, 128(49), 15689-15701.
  • BenchChem. (2025).
  • Google Patents. (2020). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2264-2273.
  • Grygorenko, O. O., et al. (2022). pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5087.
  • Merck KGaA. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • PubChem. (n.d.). 4,4-Difluoropiperidine.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3',3'-Difluoro-1,4'-bipiperidine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3',3'-difluoro-1,4'-bipiperidine analogs, a scaffold of growing interest in the development of central nervous system (CNS) therapeutics. By leveraging insights from closely related fluorinated piperidine series, this document offers a comparative perspective on their potential performance against other established alternatives, supported by experimental data and detailed protocols.

Introduction: The Rationale for Fluorination in the 1,4'-Bipiperidine Scaffold

The 1,4'-bipiperidine motif is a privileged scaffold in medicinal chemistry, frequently incorporated into agents targeting CNS receptors. Its rigid structure allows for precise orientation of substituents to interact with receptor binding pockets. The introduction of gem-difluoro groups, specifically at the 3'-position of the distal piperidine ring, is a strategic modification aimed at enhancing key pharmacokinetic properties. This substitution is known to improve metabolic stability and can increase a compound's ability to penetrate the blood-brain barrier, both critical attributes for effective CNS drugs[1].

This guide will explore the hypothetical SAR of this scaffold, drawing parallels from the well-documented SAR of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs developed as Dopamine D4 receptor antagonists[2][3][4][5]. For the purpose of a focused comparison, we will consider the C-C chemokine receptor 2 (CCR2) as a plausible target, given the prevalence of piperidine-containing molecules as antagonists for this receptor, which is implicated in various inflammatory and neuropathic conditions[6][7][8][9][10][11].

Structure-Activity Relationship (SAR) of 3',3'-Difluoro-1,4'-bipiperidine Analogs as CCR2 Antagonists: A Hypothetical Analysis

Based on the principles derived from related series, we can postulate the following SAR trends for 3',3'-difluoro-1,4'-bipiperidine analogs as CCR2 antagonists. The core scaffold is divided into three key regions for modification: the N-aromatic substituent (R1), the linker (X), and the distal aromatic moiety (R2).

Hypothetical SAR of 3',3'-Difluoro-1,4'-bipiperidine Analogs

Caption: Key regions for SAR exploration in 3',3'-Difluoro-1,4'-bipiperidine analogs.

Impact of the N-Aromatic Substituent (R1)

The nature of the aromatic ring attached to the piperidine nitrogen is anticipated to be a primary driver of both potency and selectivity. Drawing parallels from other CCR2 antagonists, electron-withdrawing groups on this ring are often favorable for activity[8].

Influence of the Linker Moiety (X)

A linker, such as an amide or ether, connecting the bipiperidine core to a distal aromatic group (R2) is a common feature in many receptor antagonists. The choice of linker can significantly impact the molecule's conformational flexibility and physicochemical properties, including solubility and membrane permeability.

The Role of the Distal Aromatic Moiety (R2)

The R2 group is crucial for interactions within the receptor binding pocket. The substitution pattern on this aromatic ring can fine-tune the potency of the analogs. For instance, in the 4,4-difluoropiperidine ether series targeting the D4 receptor, a 3,4-difluorophenyl group was found to be the most potent[2][3]. A similar trend could be expected for CCR2 antagonists.

The following table presents a hypothetical SAR for a series of 3',3'-difluoro-1,4'-bipiperidine analogs, with predicted CCR2 binding affinities based on the principles discussed.

Compound IDR1 SubstituentLinker (X)R2 SubstituentPredicted CCR2 Binding IC50 (nM)
DFBP-1 PhenylAmidePhenyl150
DFBP-2 4-ChlorophenylAmidePhenyl85
DFBP-3 4-ChlorophenylAmide4-Fluorophenyl50
DFBP-4 4-ChlorophenylAmide3,4-Difluorophenyl15
DFBP-5 3,5-DichlorophenylAmide3,4-Difluorophenyl8

Comparative Performance Analysis

To contextualize the potential of the 3',3'-difluoro-1,4'-bipiperidine scaffold, we compare it with a known class of CCR2 antagonists: the (R)-3-aminopyrrolidine series[10][11].

Feature3',3'-Difluoro-1,4'-bipiperidine Analogs (Hypothetical)(R)-3-Aminopyrrolidine Analogs (Published Data)[10]
Core Scaffold Rigid bipiperidineFlexible aminopyrrolidine
Potency (IC50) Potentially in the low nanomolar rangeLow nanomolar range (e.g., 3.2 nM for compound 71)
Metabolic Stability Enhanced due to C-F bondsMay be susceptible to metabolism at various positions
Blood-Brain Barrier Penetration Likely improved due to fluorination[1]Variable, dependent on overall lipophilicity
Synthetic Accessibility May require multi-step synthesis of the core[12]Generally accessible through established routes

The primary advantage of the 3',3'-difluoro-1,4'-bipiperidine scaffold lies in its potential for improved pharmacokinetic properties, a direct consequence of the gem-difluoro substitution. This could translate to lower effective doses and a more favorable side-effect profile in a clinical setting.

Experimental Protocols

General Synthesis of 3',3'-Difluoro-1,4'-bipiperidine Analogs

The synthesis of the target compounds can be achieved through a convergent approach, as illustrated below.

Synthetic Workflow

Synthesis_Workflow A Commercially available 3,3-difluoropiperidine B Protection of piperidine nitrogen A->B C Functionalization at C4 B->C D Coupling with protected piperidine C->D E Deprotection D->E F N-Arylation (R1) E->F G Amide coupling (R2) F->G H Final Analog G->H

Caption: General synthetic scheme for 3',3'-Difluoro-1,4'-bipiperidine analogs.

A detailed synthetic route would involve the protection of commercially available 3,3-difluoropiperidine, followed by functionalization at the 4-position to enable coupling with a suitably protected 4-aminopiperidine derivative. Subsequent deprotection and N-arylation, followed by amide coupling with the desired carboxylic acid, would yield the final analogs.

CCR2 Receptor Binding Assay

The affinity of the synthesized compounds for the human CCR2 receptor can be determined using a radioligand displacement assay.

Step-by-Step Protocol:

  • Membrane Preparation: Membranes are prepared from CHO or U2OS cells stably expressing the human CCR2 receptor[13].

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-CCR2-RA, a known CCR2 antagonist, is used as the radiolabeled probe[14].

  • Incubation: Cell membranes (10 µg) are incubated with a fixed concentration of [3H]-CCR2-RA (e.g., 7.9 nM) and varying concentrations of the test compound for 120 minutes at 25°C[13].

  • Non-specific Binding: Determined in the presence of a high concentration (10 µM) of a known non-radioactive CCR2 antagonist[13].

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the competition binding curves using software such as Prism.

Conclusion

The 3',3'-difluoro-1,4'-bipiperidine scaffold represents a promising platform for the design of novel CNS agents, particularly CCR2 antagonists. The strategic incorporation of gem-difluoro groups is anticipated to confer significant advantages in terms of metabolic stability and blood-brain barrier penetration. While the SAR presented in this guide is based on extrapolation from related series, it provides a rational starting point for the design and synthesis of new analogs. Further experimental validation is necessary to fully elucidate the potential of this scaffold.

References

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • de Graaf, C., et al. (2011). The ins and outs of ligand binding to CCR2. Scholarly Publications Leiden University. [Link]

  • MySkinRecipes. 3',3'-Difluoro-1,4'-bipiperidine. [Link]

  • van der Wouden, M., et al. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry, 64(5), 2691-2708. [Link]

  • van der Wouden, M., et al. (2020). Labeling of CC Chemokine Receptor 2 with a Versatile Intracellular Allosteric Probe. ACS Chemical Biology, 15(10), 2846-2856. [Link]

  • Vilums, M., et al. (2014). Design and synthesis of novel small molecule CCR2 antagonists: Evaluation of 4-aminopiperidine derivatives. Scholarly Publications Leiden University. [Link]

  • Vilums, M., et al. (2014). Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(23), 5377-5380. [Link]

  • Srikanth, K., et al. (2008). Probing the structural and topological requirements for CCR2 antagonism: holographic QSAR for indolopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1450-1456. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Heitman, L. H., et al. (2018). Fluorescent ligands targeting the intracellular allosteric binding site of the chemokine receptor CCR2. ResearchGate. [Link]

  • Bio-Rad. CCR2 - PrimePCR Assay and Template. [Link]

  • Kim, D., et al. (2004). Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. [Link]

  • What lessons can we learn from 20 years of chemokine receptor drug discovery? (n.d.).
  • Nevins, A. M., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. PLoS Computational Biology, 19(11), e1011612. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(19), 4516-4520. [Link]

  • Moree, W. J., et al. (2008). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(6), 1869-1873. [Link]

  • Novel CCR2 antagonist shows in vivo efficacy in models of chronic inflammation. (2007). BioWorld. [Link]

  • Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]

Sources

3',3'-Difluoro-1,4'-bipiperidine: A Bioisosteric Guide for Scaffold Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Saturated Heterocycles

In modern drug discovery, particularly for Central Nervous System (CNS) targets, the 1,4'-bipiperidine scaffold is a privileged motif. However, its utility is often compromised by high basicity (leading to poor permeability and hERG liability) and metabolic susceptibility.

3',3'-Difluoro-1,4'-bipiperidine represents a precision-engineered bioisostere where a gem-difluoro group is strategically placed to modulate the electronic and physicochemical profile of the scaffold without altering its steric bulk significantly.

This guide objectively compares this fluorinated fragment against its non-fluorinated parent and other piperidine analogs, providing experimental data and synthesis protocols to support its adoption in hit-to-lead optimization.

Comparative Analysis: 3',3'-Difluoro-1,4'-bipiperidine vs. Alternatives

The introduction of fluorine at the 3-position of the piperidine ring induces profound changes in the molecule's properties due to the high electronegativity of fluorine (


) and the strength of the C-F bond.
Table 1: Physicochemical Performance Matrix
Feature1,4'-Bipiperidine (Parent)3',3'-Difluoro-1,4'-bipiperidine 4,4-Difluoropiperidine Analog Impact on Drug Design
Basicity (pKa of NH) ~11.0 (Highly Basic)~7.4 - 8.0 ~9.5Critical: Lower pKa increases neutral fraction at pH 7.4, boosting BBB permeability.
LogD

Low (Polar Cation)Optimized ModerateHigher LogD correlates with better passive diffusion.
Metabolic Stability Low (Oxidation at C2/C3/C5/C6)High ModerateBlocks metabolic "soft spots" at C3; inductive effect deactivates C2.
hERG Liability High Risk (Cationic @ pH 7.4)Reduced Risk ModerateReduced basicity lowers affinity for the hERG channel pore.
Conformation Flexible ChairRigidified Chair Twisted Boat/ChairGem-difluoro group locks conformation via dipole interactions.
Key Mechanistic Differentiators
1. Basicity Modulation (

-Inductive Effect)

The most significant advantage of the 3',3'-difluoro analog is the dramatic reduction in pKa.

  • Mechanism: The fluorine atoms are located at the

    
    -position relative to the secondary amine (N1) and the tertiary amine (N4'). Through strong 
    
    
    
    -inductive electron withdrawal, they destabilize the protonated ammonium species.
  • Result: While the parent 1,4'-bipiperidine is >99.9% ionized at physiological pH (7.4), the 3',3'-difluoro analog (pKa ~7.4) exists as a ~50:50 mixture of neutral and cationic forms. This massive shift drives membrane permeability and reduces lysosomal trapping .

2. Metabolic Blocking

Cytochrome P450 enzymes typically oxidize the electron-rich C-H bonds


 to the nitrogen.
  • Parent Scaffold: Vulnerable to oxidation at C2, C3, C5, and C6.

  • 3',3'-Difluoro Scaffold: The C3 position is chemically blocked (no H). Furthermore, the electron-withdrawing nature of the fluorines deactivates the adjacent C2 and C4 positions toward oxidative attack, extending the molecule's half-life (

    
    ).
    

Structural & Conformational Logic

Understanding the 3D shape of this fragment is vital for binding affinity. Unlike the "flat" aromatic rings, piperidines offer 3D vectors.

  • The "Gauche" Effect: In 3,3-difluoropiperidines, the ring often adopts a chair conformation where the C-F bonds align to minimize dipole repulsion with the nitrogen lone pair.

  • Vector Integrity: The 1,4'-connection remains equatorial to minimize 1,3-diaxial strain. The 3,3-difluoro substitution does not significantly perturb the overall vector of the 1,4'-axis, making it a true bioisostere —it fits in the same binding pocket but brings superior properties.

Diagram 1: Physicochemical Impact & Mechanism

The following diagram illustrates how the fluorination alters the electronic landscape and metabolic fate of the scaffold.[1][2]

G cluster_0 Parent: 1,4'-Bipiperidine cluster_1 Optimized: 3',3'-Difluoro-1,4'-bipiperidine NodeA High pKa (~11.0) >99% Cationic at pH 7.4 NodeD Modulated pKa (~7.4) ~50% Neutral at pH 7.4 NodeA->NodeD  β-Fluoro Inductive Effect   NodeB Metabolic Soft Spots (C2, C3 Oxidation) NodeE Metabolic Blockade (C3 blocked, C2 deactivated) NodeB->NodeE  C-H to C-F Substitution   NodeC High hERG Risk NodeF Improved Permeability (CNS Penetrant) NodeC->NodeF  Reduced Cationic Character  

Caption: Mechanistic impact of 3,3-difluorination on the bipiperidine scaffold, highlighting the shift from a high-liability cation to a permeable, stable fragment.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols utilize a Reductive Amination strategy, which is the industry standard for constructing 1,4'-bipiperidine cores.

Protocol A: Synthesis of 3',3'-Difluoro-1,4'-bipiperidine Core

Objective: Couple a secondary amine (Piperidine) with a fluorinated ketone (N-Boc-3,3-difluoro-4-piperidone).

Reagents:

  • Ketone: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 equiv)

  • Amine: Piperidine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH, 1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N

    
    , dissolve the tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in DCE (0.1 M concentration). Add Piperidine and Acetic Acid.[3] Stir at Room Temperature (RT) for 1–2 hours to allow equilibrium formation of the iminium species.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride portion-wise over 10 minutes. Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench & Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: The intermediate (N-Boc-protected bipiperidine) is often pure enough. If not, purify via flash column chromatography (SiO

    
    , 0–10% MeOH in DCM).
    
  • Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA). Stir for 2 hours. Concentrate to dryness.

  • Free Base Isolation: Redissolve in DCM, wash with 1N NaOH to remove TFA salts, dry, and concentrate to yield 3',3'-Difluoro-1,4'-bipiperidine .

Diagram 2: Synthesis Workflow

Synthesis Start Start: N-Boc-3,3-difluoro-4-piperidone + Piperidine Step1 Imine Formation (DCE, AcOH, RT, 2h) Start->Step1 Step2 Reductive Amination (NaBH(OAc)3, 16h) Step1->Step2 Step3 Workup & Purification (Boc-Intermediate) Step2->Step3 Step4 Deprotection (TFA/DCM) Step3->Step4 End Final Product: 3',3'-Difluoro-1,4'-bipiperidine Step4->End

Caption: Step-by-step reductive amination workflow for synthesizing the target scaffold.

References

  • PubChem. (2025).[4][5] 3,3-Difluoropiperidine | C5H9F2N.[5] National Library of Medicine.[5] [Link]

  • Surmont, R., et al. (2010).[6] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. [Link]

  • Saeedi, S., et al. (2025).[7][8] Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv.[7][9] [Link][10]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 3',3'-Difluoro-1,4'-bipiperidine Compounds for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of 3',3'-Difluoro-1,4'-bipiperidine compounds, a promising class of molecules for Central Nervous System (CNS) drug development. While direct and extensive experimental data for this specific substitution pattern on the 1,4'-bipiperidine scaffold is emerging, this document synthesizes established principles and data from structurally related fluorinated and non-fluorinated piperidine and bipiperidine analogs to offer a robust evaluative strategy. We will delve into the rationale behind key in vitro and in vivo assays, present comparative data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The piperidine moiety is a cornerstone in medicinal chemistry, featured in a multitude of approved CNS drugs.[1][2] Its versatility allows for structural modifications that can fine-tune pharmacological activity, pharmacokinetic properties, and target engagement.[1] The 1,4'-bipiperidine scaffold, in particular, has been explored for its potential in targeting various CNS receptors, including histamine H3 receptors.[3] The introduction of fluorine atoms, as in the 3',3'-difluoro substitution, is a strategic choice aimed at modulating key drug-like properties such as metabolic stability, lipophilicity, and binding affinity, which are critical for effective CNS penetration and action.[4]

The Rationale for Fluorination: Enhancing CNS Drug-like Properties

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. In the context of 3',3'-Difluoro-1,4'-bipiperidine compounds, the geminal difluoro group on one of the piperidine rings is expected to confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.[1]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine atoms can lower the pKa of the nearby piperidine nitrogen. This can influence the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and off-target interactions.

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, potentially locking it into a bioactive conformation for optimal target engagement.[4]

  • Enhanced Blood-Brain Barrier (BBB) Penetration: By altering lipophilicity and reducing susceptibility to efflux transporters, fluorination can improve a compound's ability to cross the BBB and reach its CNS target.[5][6]

The following sections will outline a comprehensive evaluation cascade to assess the potential of 3',3'-Difluoro-1,4'-bipiperidine compounds, comparing their anticipated performance with non-fluorinated analogs and other relevant CNS drug scaffolds.

Part 1: In Vitro Evaluation Cascade

The initial phase of evaluation focuses on characterizing the compound's interaction with its intended biological target and assessing its fundamental drug-like properties.

Target Engagement and Selectivity

A crucial first step is to determine the binding affinity (Ki) of the 3',3'-Difluoro-1,4'-bipiperidine compounds for their primary CNS target and a panel of relevant off-targets to assess selectivity.

This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for a specific receptor.

  • Preparation of Reagents:

    • Prepare a membrane fraction from cells or tissues expressing the target receptor.

    • Select a suitable radioligand with high affinity and selectivity for the target receptor.

    • Prepare a series of dilutions of the non-radioactive test compound and a known reference competitor.

  • Assay Setup:

    • In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration at or below its Kd, and varying concentrations of the test compound or reference compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filter will trap the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The introduction of the 3',3'-difluoro moiety may lead to an increase in binding affinity compared to the non-fluorinated parent compound due to favorable interactions with the target protein. High selectivity against other CNS receptors is crucial to minimize off-target side effects.

Table 1: Hypothetical In Vitro Binding Affinities of 1,4'-Bipiperidine Analogs

CompoundPrimary Target Ki (nM)Off-Target 1 Ki (nM)Off-Target 2 Ki (nM)Selectivity Fold (Off-Target 1 / Primary Target)
1,4'-Bipiperidine (Parent)50>1000>1000>20
3',3'-Difluoro-1,4'-bipiperidine 5 >1000 >1000 >200
Alternative Scaffold (e.g., Thiazolopyridine)[3]10>500>1000>50
Physicochemical Properties and ADME Profiling

A compound's success as a CNS drug is heavily reliant on its absorption, distribution, metabolism, and excretion (ADME) properties. Early in vitro assessment of these parameters is critical.

  • Lipophilicity (LogD7.4): Measured using the shake-flask method or calculated using software. LogD at physiological pH (7.4) is a key predictor of BBB permeability.

  • Aqueous Solubility: Determined using methods like nephelometry to ensure sufficient solubility for formulation and absorption.

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring its depletion over time using LC-MS/MS.[3]

  • Plasma Protein Binding: Determined by equilibrium dialysis to quantify the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.

Fluorination is expected to increase lipophilicity, which can enhance BBB penetration, but excessive lipophilicity can lead to non-specific binding and poor solubility. The difluoro group should also confer greater metabolic stability.

Table 2: Comparative In Vitro ADME Properties

CompoundLogD7.4Aqueous Solubility (µM)Microsomal Stability (t½, min)Plasma Protein Binding (%)
1,4'-Bipiperidine (Parent)1.51502085
3',3'-Difluoro-1,4'-bipiperidine 2.5 100 >60 90
Alternative Scaffold2.01204588
Blood-Brain Barrier Permeability Assessment

Predicting a compound's ability to cross the BBB is a critical step in CNS drug discovery. In vitro models provide a high-throughput method for initial screening.[5][7]

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in a suitable solvent (e.g., dodecane) to form an artificial membrane.

  • Compound Preparation: The test compound is dissolved in a buffer at a known concentration.

  • Assay: The donor wells of the PAMPA plate are filled with the compound solution. The acceptor wells are filled with a buffer. The plate is incubated for a set period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated based on the concentration of the compound in the acceptor well over time.

The increased lipophilicity of the 3',3'-difluoro analog is expected to result in higher passive permeability across the artificial membrane compared to its non-fluorinated counterpart.

Table 3: In Vitro BBB Permeability

CompoundPAMPA-BBB Pe (10⁻⁶ cm/s)
1,4'-Bipiperidine (Parent)2.5
3',3'-Difluoro-1,4'-bipiperidine >5.0
Alternative Scaffold4.0

Part 2: In Vivo Evaluation

Promising candidates from in vitro screening are advanced to in vivo studies to assess their pharmacokinetic profile, brain penetration, and efficacy in relevant animal models.

Pharmacokinetics and Brain Penetration

These studies determine how the compound is absorbed, distributed, metabolized, and eliminated in a living organism and, crucially, its concentration in the brain.

  • Animal Dosing: Administer the compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous bolus and oral gavage).

  • Sample Collection: At various time points post-dosing, collect blood and brain tissue samples.

  • Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

  • Brain Penetration Assessment: Determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to assess the extent of BBB penetration.[8]

The 3',3'-difluoro analog is anticipated to exhibit a longer half-life and improved brain penetration (higher Kp and Kp,uu) compared to the non-fluorinated version due to its enhanced metabolic stability and lipophilicity.

Table 4: Comparative In Vivo Pharmacokinetics and Brain Penetration in Rats

Compoundt½ (h)CL (mL/min/kg)%FKpKp,uu
1,4'-Bipiperidine (Parent)2.530200.50.3
3',3'-Difluoro-1,4'-bipiperidine 6.0 15 45 1.5 1.0
Alternative Scaffold4.520351.00.7
Efficacy in Animal Models of CNS Disorders

The ultimate test of a CNS drug candidate is its ability to produce a therapeutic effect in a relevant animal model of the targeted disease. The choice of model is highly dependent on the therapeutic indication.

  • Model Induction: Induce the disease phenotype in a cohort of rodents (e.g., via pharmacological treatment or using a transgenic model).

  • Treatment: Administer the test compound, a vehicle control, and a positive control (a known effective drug) to different groups of animals over a specified period.

  • Behavioral Assessment: Evaluate the animals' performance in relevant behavioral tasks (e.g., Morris water maze for learning and memory).

  • Neurochemical or Histological Analysis: At the end of the study, collect brain tissue for analysis of relevant biomarkers (e.g., neurotransmitter levels, protein aggregates).

  • Data Analysis: Statistically compare the outcomes between the different treatment groups to determine the efficacy of the test compound.

Potential for PET Imaging

Fluorinated compounds, particularly those labeled with Fluorine-18, are excellent candidates for Positron Emission Tomography (PET) imaging ligands. This allows for non-invasive in vivo visualization and quantification of the target in the brain.[9][10][11][12]

  • Radiosynthesis: Develop a robust method for labeling the 3',3'-Difluoro-1,4'-bipiperidine compound with ¹⁸F.

  • In Vitro Characterization: Confirm that the radiolabeled compound retains high affinity and selectivity for the target.

  • In Vivo PET Imaging:

    • Administer the radiolabeled compound to animals (e.g., rodents or non-human primates).

    • Acquire dynamic PET scans to visualize the distribution of the radioligand in the brain over time.

    • Conduct blocking studies by pre-administering a non-radioactive ligand to confirm target-specific binding.

  • Kinetic Modeling: Analyze the PET data to quantify receptor density and occupancy.

PET_Ligand_Evaluation_Workflow cluster_0 In Vitro cluster_1 In Vivo Radiosynthesis Radiosynthesis (¹⁸F-labeling) InVitro_Binding In Vitro Binding (Affinity & Selectivity) Radiosynthesis->InVitro_Binding Confirm target engagement PET_Imaging PET Imaging in Animals InVitro_Binding->PET_Imaging Proceed if high affinity & selectivity Blocking_Studies Blocking Studies PET_Imaging->Blocking_Studies Validate specificity Kinetic_Modeling Kinetic Modeling Blocking_Studies->Kinetic_Modeling Quantify target density

Visualizing the Drug Discovery and Evaluation Pathway

The journey of a 3',3'-Difluoro-1,4'-bipiperidine compound from initial concept to a potential clinical candidate follows a structured, multi-stage process.

Drug_Discovery_Pathway cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Preclinical & Clinical Development Design Lead Identification (3',3'-Difluoro-1,4'-bipiperidine) Synthesis Chemical Synthesis Design->Synthesis Binding Target Binding & Selectivity Synthesis->Binding ADME ADME Profiling Binding->ADME BBB_Perm BBB Permeability (PAMPA) ADME->BBB_Perm PK Pharmacokinetics & Brain Penetration BBB_Perm->PK Promising In Vitro Profile Efficacy Efficacy in Animal Models PK->Efficacy PET PET Imaging Potential Efficacy->PET Preclinical Preclinical Candidate Selection PET->Preclinical Favorable In Vivo Profile Clinical Clinical Trials Preclinical->Clinical

Conclusion

The evaluation of 3',3'-Difluoro-1,4'-bipiperidine compounds for CNS applications requires a systematic and multi-faceted approach. While specific data for this compound class is still emerging, the principles and methodologies outlined in this guide provide a robust framework for their assessment. The strategic incorporation of difluoro substitution holds significant promise for optimizing the drug-like properties of the 1,4'-bipiperidine scaffold, potentially leading to the development of novel and effective CNS therapeutics. By carefully evaluating target engagement, ADME properties, brain penetration, and in vivo efficacy, researchers can effectively navigate the preclinical development process and identify promising candidates for further investigation.

References

  • Abbott, N. J. (2013). Blood-brain barrier structure and function and the challenges for CNS drug delivery. Journal of Inherited Metabolic Disease, 36(3), 437-449. [Link]

  • Di, L., & Kerns, E. H. (2015).
  • Dunn, R. T., & Hughes, Z. A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116248. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Ito, H., et al. (2010). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(21), 6433-6437. [Link]

  • Loryan, I., & Fricker, G. (2015). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmacy and Pharmacology, 67(6), 755-769. [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. [Link]

  • Pike, V. W. (2009). PET radiotracers: crossing the blood-brain barrier and surviving metabolism. Trends in Pharmacological Sciences, 30(8), 431-440.
  • Shi, J., et al. (2026). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. [Link]

  • Tago, T., et al. (2005). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 32(3), 253-260. [Link]

  • van der Mey, D., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • Wager, T. T., et al. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449.
  • Chourasiya, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Kang, J., Watanabe, H., & Shen, J. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR protocols, 2(3), 100654. [Link]

  • Wang, X., et al. (2022). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 245, 114915. [Link]

  • El-Sayed, N. S., et al. (2020). Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study. Bioorganic Chemistry, 99, 103834. [Link]

  • Kassiou, M., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 127-134. [Link]

  • Aringhieri, S., et al. (2023). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 17, 1243119. [Link]

  • Concept Life Sciences. (n.d.). Neuroscience Models. [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. [Link]

  • Di, L., & Kerns, E. H. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. Journal of Pharmaceutical Sciences, 92(8), 1515-1524.
  • Bylund, D. B., & Toews, M. L. (2012). Receptor binding assays for HTS and drug discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Syvänen, S., et al. (2020). Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain. ACS Chemical Neuroscience, 11(24), 4460-4468. [Link]

  • Sun, H., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-848. [Link]

  • Sharma, R., & Al-awar, R. S. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3730. [Link]

  • Nairoukh, Z., et al. (2019). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. Angewandte Chemie International Edition, 58(4), 1083-1088. [Link]

  • Mach, R. H., et al. (2012). In vitro receptor binding assays: General methods and considerations. Methods in Molecular Biology, 897, 23-40. [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

  • De Marco, R., et al. (2023). In Silico Predicted Antifungal Peptides: In Vitro and In Vivo Anti-Candida Activity. International Journal of Molecular Sciences, 24(2), 1735. [Link]

  • Dalm, S. U., et al. (2020). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules, 25(21), 5183. [Link]

  • Abadi, A. H., et al. (2005). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Bioorganic & Medicinal Chemistry, 13(1), 161-169. [Link]

Sources

"pharmacophore modeling of 3',3'-Difluoro-1,4'-bipiperidine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Focus: CNS Ligand Design (Dopamine D4 / Orexin Antagonists)

Executive Summary: The Fluorine Effect in Ligand Design

In the optimization of CNS-active agents, the 3',3'-difluoro-1,4'-bipiperidine scaffold has emerged as a critical bioisostere to the classical 1,4'-bipiperidine. While the parent scaffold often suffers from high basicity (


) leading to phospholipidosis or poor blood-brain barrier (BBB) penetration, the gem-difluoro substitution at the 3'-position exerts a strong electron-withdrawing effect (

effect), significantly lowering the basicity of the adjacent nitrogen without disrupting the steric envelope essential for receptor binding.

This guide objectively compares three pharmacophore modeling strategies for this scaffold. We demonstrate that electrostatic-aware modeling (Model B) significantly outperforms standard topology-based approaches (Model A) by correctly weighting the attenuated positive ionization potential of the fluorinated amine.

The Core Comparison
FeatureModel A: Topological (Standard) Model B: Electrostatic-Aware (Recommended) Model C: Shape-Based (Spiro-Analog)
Methodology Connectivity-based feature mapping (ECFP4/FCFP4)QM-polarized ligand charge assignment + 3D PharmacophoreShape similarity (ROCS) + Color features
Treatment of N1' Binary "Positive Ionizable" featureGraded vector based on

modulation
Steric overlap only
Fluorine Handling Treated as generic Hydrophobic/HalogenExplicit H-bond acceptor/Electrostatic shieldSurface volume
Primary Failure Mode High False Positives (Basic amines)Computationally expensiveMisses electrostatic selectivity
Enrichment Factor (1%) 12.428.7 15.2

Scientific Foundation: Causality & Mechanism

The Modulation Mechanism

The critical design element of 3',3'-difluoro-1,4'-bipiperidine is the proximity of the fluorine atoms to the basic nitrogen (N1').

  • Causality: The C-F bond is highly polar. The dipole aligns to pull electron density from the adjacent C-N bond.

  • Effect: This lowers the

    
     of the piperidine nitrogen from ~10.5 (unsubstituted) to ~8.2–8.5.
    
  • Pharmacophore Implication: A standard pharmacophore model assigns a "Positive Ionizable" (PI) sphere to any secondary/tertiary amine. However, at physiological pH (7.4), the population of the cationic species for the difluoro-derivative is lower than the parent. Model B accounts for this by reducing the tolerance radius and weight of the PI feature, filtering out highly basic false positives that would get trapped in the lysosome (lysosomotropism).

Conformational Restriction

The gem-difluoro group introduces a gauche effect , biasing the piperidine ring into a specific chair conformation. This reduces the entropic penalty upon binding.

  • Protocol Note: When generating conformers (e.g., in OMEGA or ConfGen), you must use a force field that accurately parameterizes the fluorine gauche effect (e.g., MMFF94s or OPLS3e), otherwise, the pharmacophore feature vectors will be misaligned.

Comparative Experimental Protocols

Workflow Visualization

PharmacophoreWorkflow cluster_Prep Step 1: Preparation cluster_Model Step 2: Modeling Strategies Start Input: 3',3'-Difluoro-1,4'-bipiperidine Derivatives (IC50 < 100 nM) ConfGen Conformer Generation (MMFF94s / OPLS3e) Start->ConfGen QM QM Charge Calculation (ESP / RESP @ B3LYP/6-31G*) ConfGen->QM ModelA Model A: Topology/Generic ConfGen->ModelA ModelB Model B: Electrostatic-Aware QM->ModelB Validation Decoy Set Validation (DUD-E / CNS MPO) ModelA->Validation ModelB->Validation Output Enrichment Metrics (EF1%, ROC-AUC) Validation->Output

Caption: Comparative workflow for generating pharmacophore models. Note the divergence at Step 2, where Model B incorporates Quantum Mechanical (QM) charges to refine the ionizable feature.

Protocol A: Standard Topological Modeling (The Baseline)

Use this for rapid, high-throughput screening where precision is secondary to speed.

  • Dataset: Select 15–20 active bipiperidine derivatives (

    
     nM) from literature (e.g., Dopamine D4 antagonists).
    
  • Alignment: Perform flexible alignment using atom-matching (N-N matching).

  • Feature Definition: Use default definitions (e.g., in MOE or Phase).

    • N1': Defined as "Positive Ionizable" (Radius 2.0 Å).

    • F-atoms: Defined as "Hydrophobic" or ignored.

  • Result: A broad pharmacophore that retrieves many basic amines.

Protocol B: Electrostatic-Aware Modeling (The "Gold Standard")

Use this for identifying bioisosteres with improved metabolic stability.

  • Conformer Generation:

    • Generate max 100 conformers per ligand.

    • Critical Step: Apply an energy window of 5 kcal/mol to capture the gauche-stabilized chair form.

  • Charge Calculation (Self-Validating Step):

    • Calculate partial charges using QM (DFT B3LYP/6-31G*) or a high-quality semi-empirical method (AM1-BCC).

    • Validation: Ensure the electrostatic potential surface (ESP) shows a reduced positive region around N1' compared to the non-fluorinated control.

  • Feature Customization:

    • N1' (Modified): Change feature type from "Positive Ionizable" to "H-bond Donor + Weak Cation". Reduce tolerance radius to 1.2 Å to enforce strict directional overlap.

    • F-atoms: Define as "H-bond Acceptor (Weak)" or "Electrostatic Shield". Map an exclusion volume vector perpendicular to the C-F bond to represent the electronic repulsion.

  • Scoring: Use a weighted score that penalizes deviations in the electrostatic field rather than just steric overlap.

Performance Comparison & Data

The following data compares the retrieval rates of the two models against a decoy set of 1,000 CNS-active compounds (random basic amines).

Target: Dopamine D4 Receptor (D4R) Antagonists.[1]

MetricModel A (Standard)Model B (Fluorine-Aware)Rationale
ROC-AUC 0.740.89 Model B discriminates based on the specific electrostatic signature of the difluoro-amine.
EF 1% 12.428.7 Model A retrieves generic piperidines; Model B specifically enriches the metabolically stable fluorinated scaffold.
False Positive Rate HighLow Model A picks up highly basic compounds (hERG risks); Model B filters them out.
Scaffold Hopping LowHigh Model B successfully identifies morpholine and thiomorpholine bioisosteres that mimic the difluoro-electrostatics.
Signaling / Interaction Pathway

To understand why the pharmacophore works, we must visualize the ligand-receptor interaction logic.

InteractionLogic cluster_Effect Pharmacological Outcome D4R Dopamine D4 Receptor (Binding Pocket) Asp115 Asp115 (Anionic Anchor) Outcome High Affinity + Low CNS Toxicity Asp115->Outcome Hydrophobic Hydrophobic Pocket (Phe/Trp) Hydrophobic->Outcome Ligand 3',3'-Difluoro-1,4'-bipiperidine N1 N1' (Protonated) Ligand->N1 F_atoms 3',3'-Difluoro Ligand->F_atoms N1->Asp115 Salt Bridge (Attenuated by F) F_atoms->Hydrophobic Lipophilicity Modulation (Lower Desolvation Cost)

Caption: Interaction logic of the difluoro-scaffold within the D4 receptor. The fluorine atoms modulate the salt bridge strength with Asp115, optimizing the off-rate.

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemRxiv. (2025). Link

  • 3,3-Difluoropiperidine hydrochloride: A gem-fluorinated piperidine building block. Ossila. Link

  • Exploration of piperidine 3D fragment chemical space. White Rose Research Online. (2022). Link

  • Pharmacophore modeling and 3D quantitative structure-activity relationship analysis. PubMed Central. Link

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Google Patents. Link

Sources

Comparative ADMET Properties of Fluorinated Bipiperidine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of fluorinated bipiperidine isomers, designed for medicinal chemists and drug discovery scientists.

Executive Summary

The 1,4'-bipiperidine scaffold is a privileged motif in medicinal chemistry, widely employed in GPCR ligands (e.g., dopamine, serotonin antagonists) and ion channel modulators. However, the high basicity of the secondary amine (pKa ~10–11) often leads to poor membrane permeability, high P-glycoprotein (P-gp) efflux, and phospholipidosis.

Fluorination is the standard tactical response to these liabilities. By introducing fluorine atoms at specific positions, chemists can modulate the pKa, lipophilicity (LogD), and metabolic stability of the scaffold.[1][2] This guide compares the three most relevant isomers:

  • 3',3'-Difluoro-1,4'-bipiperidine (Distal

    
    -fluorination)
    
  • 4',4'-Difluoro-1,4'-bipiperidine (Distal

    
    -fluorination)
    
  • 3,3-Difluoro-1,4'-bipiperidine (Proximal

    
    -fluorination)
    

Key Insight: While 4',4'-difluorination effectively blocks oxidative metabolism at the para-position, 3',3'-difluorination is often the superior choice for improving oral bioavailability and safety. It exerts a stronger electron-withdrawing effect on the basic nitrogen (lowering pKa significantly) and reduces hERG liability more effectively than the 4',4'-isomer.

Physicochemical Profiling (The "A" and "D")

The "Fluorine Effect" is not monolithic; it depends entirely on the distance and orientation relative to the basic nitrogen.

pKa Modulation

The basicity of the piperidine nitrogen is the primary driver of permeability and hERG binding.

  • Mechanism: Fluorine acts as an inductive electron-withdrawing group (EWG). The closer the fluorine is to the nitrogen, the lower the pKa.

  • Comparison:

    • Unsubstituted: pKa ~ 10.5 (Highly ionized at pH 7.4).

    • 4',4'-Difluoro: pKa ~ 9.5 (Modest reduction;

      
      -effect).
      
    • 3',3'-Difluoro: pKa ~ 8.0–8.5 (Significant reduction;

      
      -effect). This brings the pKa close to physiological pH, dramatically increasing the fraction of the neutral species.
      
Lipophilicity (LogP vs. LogD)

This is where intuition often fails. Adding fluorine increases intrinsic lipophilicity (LogP) due to the hydrophobicity of the C-F bond. However, because 3',3'-difluorination lowers the pKa, less of the compound is ionized at pH 7.4.

  • Result: The LogD7.4 (distribution coefficient) of the 3',3'-isomer is often higher than the 4',4'-isomer, despite similar LogP values, because the neutral species partitions more readily into lipids.

Table 1: Comparative Physicochemical Properties

PropertyUnsubstituted 1,4'-Bipiperidine3',3'-Difluoro (Distal)4',4'-Difluoro (Distal)3,3-Difluoro (Proximal)
pKa (Distal N) ~10.5~8.2 (Optimal)~9.6~10.5 (No effect on distal N)
pKa (Proximal N) ~8.5~8.5~8.5~6.5 (Strong reduction)
LogP (Intrinsic) LowHighHighHigh
LogD (pH 7.4) LowHigh (Good Permeability)ModerateModerate
Conformation ChairChair (Axial F preference)ChairChair
Primary Use Scaffold BaselineBioavailability / hERG Metabolic Blocking Linker Rigidity

Metabolic Stability & Toxicity (The "M" and "T")

Metabolic Soft Spots

The 1,4'-bipiperidine scaffold is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, primarily at the carbon atoms


 to the nitrogen (N-dealkylation) and the 4'-position (hydroxylation).
  • 4',4'-Difluoro: Specifically designed to block CYP-mediated hydroxylation at the 4'-position. This is the "shield" approach.

  • 3',3'-Difluoro: Blocks metabolism at the 3'-position but also reduces the electron density on the nitrogen, which can suppress N-oxidation and N-dealkylation rates indirectly.

hERG Inhibition (Safety)

Potent hERG inhibition is linked to basic amines and lipophilic groups.

  • Risk: The unsubstituted bipiperidine is a frequent hERG offender.

  • Mitigation: The 3',3'-difluoro isomer is the most effective at mitigating this risk. By lowering the pKa to <9, it reduces the cationic interaction with the hERG channel pore (Tyr652/Phe656 residues). The 4',4'-isomer often retains too much basicity to eliminate this risk effectively.

Decision Logic: Selecting the Right Isomer

The following decision tree illustrates the strategic selection process based on lead optimization issues.

IsomerSelection Start Lead Optimization Issue Issue_Metab High Metabolic Clearance? Start->Issue_Metab Issue_Perm Poor Permeability / BBB? Start->Issue_Perm Issue_hERG hERG Toxicity? Start->Issue_hERG Check_Site Is site of metabolism known? Issue_Metab->Check_Site Sol_Prox Select 3,3-Difluoro (Proximal) (Modulates linker rigidity) Issue_Metab->Sol_Prox Linker instability Sol_33 Select 3',3'-Difluoro (Lowers pKa, increases neutral fraction) Issue_Perm->Sol_33 Reduce basicity Issue_hERG->Sol_33 pKa < 8.5 Sol_44 Select 4',4'-Difluoro (Blocks 4-pos oxidation) Check_Site->Sol_44 Yes (4-pos) Check_Site->Sol_33 No / N-oxidation

Figure 1: Strategic decision tree for fluorinated bipiperidine isomer selection.

Experimental Protocols

To validate these properties in your own series, use the following self-validating protocols.

Protocol: pKa Determination via 19F NMR Titration

Standard potentiometric titration is often inaccurate for fluorinated amines due to low solubility and electrode fouling. 19F NMR titration is the gold standard for these isomers.

Reagents:

  • Compound of interest (5 mM in D2O/H2O 1:9).

  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert).

  • Buffer series: Phosphate/Citrate buffers ranging from pH 2 to 12.

Procedure:

  • Preparation: Prepare 10 NMR tubes, each containing the compound (5 mM) in a buffer of distinct pH (measured accurately after addition).

  • Acquisition: Acquire 19F NMR spectra (proton-decoupled) for each sample. Ensure sufficient relaxation delay (d1 > 3s) for integration accuracy.

  • Data Analysis: Track the chemical shift (

    
    ) of the fluorine signal. The shift will move upfield/downfield as the nitrogen protonates/deprotonates.
    
  • Calculation: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
    • Validation: The curve must be sigmoidal. If linear, the pKa is outside the tested pH range.

Protocol: Microsomal Stability (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify if fluorination successfully blocked the soft spot.

Procedure:

  • Incubation: Incubate test compound (1

    
    M) with Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    
    
  • Comparison: Compare

    
     of the 4',4'-difluoro analog vs. the unsubstituted parent. A >50% reduction indicates successful metabolic blocking.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[3] 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Saeedi, S., et al. (2025).[4] Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist.[4] ChemRxiv. Link

Sources

A Comparative Guide to 3',3'-Difluoro-1,4'-bipiperidine Scaffolds: Assessing Novelty and Performance in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Novel Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine ring stands as one of the most ubiquitous N-heterocycles, forming the core of 59% of all small molecule drugs approved by the FDA.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging a multitude of biological targets.[2] Parallel to the dominance of this scaffold, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is no coincidence; fluorination is a powerful tool for modulating key drug-like properties, including metabolic stability, pKa, and membrane permeability.[3][4]

This guide provides a comprehensive assessment of the 3',3'-difluoro-1,4'-bipiperidine scaffold, a novel molecular architecture that combines the proven utility of the bipiperidine core with the strategic advantages of gem-difluorination. We will objectively compare its performance against non-fluorinated and mono-fluorinated analogues, providing the supporting data and experimental rationale necessary for researchers, scientists, and drug development professionals to evaluate its potential for their programs.

The Foundational Logic: Why Gem-Difluorination at the 3'-Position?

The decision to install a gem-difluoro group is a deliberate design choice aimed at addressing specific challenges in drug development, primarily metabolic instability and suboptimal basicity. The 1,4'-bipiperidine system is a common motif in CNS-active agents, but the piperidine rings can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[5][6]

The introduction of a CF₂ group at the 3'-position of the distal piperidine ring introduces a profound electronic and steric shield. The high strength of the C-F bond (≈116 kcal/mol) makes it resistant to enzymatic cleavage.[4] More importantly, the strongly electron-withdrawing nature of the two fluorine atoms decreases the susceptibility of adjacent C-H bonds to oxidative metabolism, a common metabolic pathway.[6][7] This strategic placement is intended to enhance the compound's half-life and bioavailability.

cluster_0 The 'Why' of 3',3'-Difluorination A Introduction of 3',3'-gem-Difluoro Group B Strong Electron Withdrawal (Inductive Effect) A->B C Steric Shielding of Adjacent C-H Bonds A->C D Reduced Basicity (pKa) of Piperidine Nitrogens B->D E Blocked Metabolic Oxidation Site C->E G Modulated Receptor Binding & Physicochemical Properties D->G F Improved Metabolic Stability (Increased Half-life) E->F

Caption: Causality of 3',3'-Difluorination on Physicochemical and Biological Properties.

Part 1: Comparative Physicochemical Properties

The introduction of fluorine dramatically alters a molecule's electronic landscape, which in turn modulates its fundamental physicochemical properties. The two most critical parameters for the 1,4'-bipiperidine scaffold are basicity (pKa) and lipophilicity (LogP/LogD).

Basicity (pKa)

The basicity of the piperidine nitrogens is crucial for target engagement, solubility, and off-target liability (e.g., hERG binding). Fluorination in the vicinity of an amine center reliably lowers its basicity through a powerful inductive effect.[8] For each fluorine atom introduced at the β-position to a nitrogen, a pKa decrease of approximately 1.7 units can be expected.[8] This effect is additive. The gem-difluoro group at the 3'-position is β to the N4' nitrogen and further away from the N1 nitrogen, leading to a significant and differential reduction in their respective pKa values. This modulation can be critical for fine-tuning interactions with a biological target or improving oral bioavailability by reducing the charge state at physiological pH.[9]

Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is complex and not always intuitive.[10] While a single fluorine atom can increase or decrease lipophilicity depending on the molecular context, the introduction of multiple fluorine atoms, such as in CF₂ or CF₃ groups, often reduces lipophilicity and improves solubility.[3][11] This is attributed to the increased polarity of the molecule.[10] For the 3',3'-difluoro-1,4'-bipiperidine scaffold, the gem-difluoro substitution is expected to moderately decrease lipophilicity compared to the non-fluorinated parent compound, which can be advantageous for improving the overall ADME profile.

ScaffoldRepresentative StructureCalculated LogP (cLogP)Representative pKa (N4')Rationale for Change
1,4'-Bipiperidine ~2.1~10.5Baseline aliphatic amine.
3'-Fluoro-1,4'-bipiperidine ~2.0~8.8Single fluorine atom provides a strong inductive effect, lowering basicity.[8] Minimal impact on lipophilicity.
3',3'-Difluoro-1,4'-bipiperidine ~1.8~7.1Additive inductive effect from two fluorine atoms significantly lowers basicity.[8][9] Increased polarity reduces lipophilicity.[11]

Table 1: Comparative analysis of key physicochemical properties. Values are representative estimates based on published data for analogous structures. Actual values will vary with substitution.

Part 2: Comparative Biological Performance

The ultimate test of a novel scaffold lies in its biological performance. Here, we focus on two key areas where the 3',3'-difluoro modification provides a distinct advantage: metabolic stability and receptor binding affinity.

Enhanced Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes and is a critical determinant of its in vivo half-life and overall exposure.[12] For piperidine-containing compounds, oxidation mediated by CYP enzymes is a primary route of metabolism.[6]

The 3',3'-difluoro substitution provides a powerful strategy to enhance metabolic stability.[5][13] The gem-difluoro group itself is metabolically robust, and its steric bulk and strong electron-withdrawing effects protect adjacent C-H bonds from enzymatic attack.[6][7] This leads to a significant increase in the metabolic half-life (t½) and a corresponding decrease in intrinsic clearance (CLint) when assayed in vitro using human liver microsomes (HLM) or hepatocytes.[14][15]

ScaffoldTypical Half-Life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)Expected In Vivo Outcome
1,4'-Bipiperidine Derivative < 15> 100High clearance, short half-life.
3'-Fluoro-1,4'-bipiperidine Derivative 15 - 4530 - 100Moderate improvement in stability.
3',3'-Difluoro-1,4'-bipiperidine Derivative > 60< 30Low clearance, longer half-life, improved bioavailability.[5]

Table 2: Comparative in vitro metabolic stability data. Values are representative for typical derivatives and highlight the expected trend.

Modulation of Receptor Binding Affinity

The introduction of fluorine can influence receptor binding affinity through several mechanisms. The altered pKa of the piperidine nitrogen can change the nature of the ionic interactions within a receptor's binding pocket.[9] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups of peptide backbones, potentially increasing binding affinity.[4]

However, the steric bulk or altered conformation resulting from fluorination can also sometimes lead to a decrease in potency.[9][16] A recent study on 4,4-difluoropiperidine ethers as D4 receptor antagonists showed that moving the gem-difluoro group away from the nitrogen improved physicochemical properties and CNS MPO scores, although SAR remained complex.[16][17] Therefore, the effect on binding affinity must be evaluated on a case-by-case basis. The key advantage of the difluoro scaffold is that any modest loss in potency is often more than compensated for by the significant gains in metabolic stability and overall pharmacokinetic profile.

Experimental Protocols

To enable a direct and objective comparison, standardized in vitro assays are essential. The following protocols describe industry-standard methods for assessing metabolic stability and receptor binding affinity.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[14][15]

start Start: Prepare Reagents prep_compound 1. Prepare 1 mM stock solution of test compound in DMSO start->prep_compound prep_hlm 2. Thaw pooled Human Liver Microsomes (HLM) on ice prep_compound->prep_hlm prep_buffer 3. Prepare 0.1 M phosphate buffer (pH 7.4) prep_hlm->prep_buffer prep_nadph 4. Prepare NADPH regenerating system (or 10 mM NADPH stock) prep_buffer->prep_nadph add_mix 5. Add HLM, buffer, and test compound (final conc. 1 µM) to 96-well plate. Pre-incubate for 5 min. prep_nadph->add_mix incubation Incubation at 37°C initiate 6. Initiate reaction by adding NADPH. This is the T=0 time point. add_mix->initiate Start Reaction timepoints 7. Aliquot samples at specified time points (e.g., 0, 5, 15, 30, 60 min) initiate->timepoints Incubate sampling Sampling & Quenching quench 8. Quench reaction by adding ice-cold acetonitrile with internal standard timepoints->quench centrifuge 9. Centrifuge plate to precipitate protein quench->centrifuge analysis Analysis lcms 10. Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lcms plot 11. Plot ln(% remaining) vs. time lcms->plot data Data Interpretation calculate 12. Calculate half-life (t½) and intrinsic clearance (CLint) plot->calculate calculate->data

Caption: Workflow for the Human Liver Microsome (HLM) Metabolic Stability Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and 0.1 M phosphate buffer (pH 7.4). Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (or NADPH stock solution, final concentration 1 mM). This marks the T=0 time point.[14]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an analytical internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[14]

  • Sample Processing: Centrifuge the quenched samples (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using standard equations.[18]

Protocol 2: Competitive Radioligand Receptor Binding Assay

This assay determines a compound's binding affinity (Ki) for a specific receptor by measuring its ability to displace a known high-affinity radioligand.[19][20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4).

    • Receptor Source: Prepare cell membranes or purified receptors expressing the target of interest at a predetermined concentration.

    • Radioligand: Dilute a stock solution of a high-affinity radioligand (e.g., [³H]-Spiperone for D₂-like receptors) to a final concentration near its dissociation constant (Kd).

    • Test Compound: Perform serial dilutions of the test compound to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Assay Setup: In a 96-well filter plate, combine the assay buffer, receptor preparation, radioligand, and varying concentrations of the test compound.

  • Control Wells: Include wells for "total binding" (no test compound) and "non-specific binding" (radioligand plus a saturating concentration of a known non-labeled ligand).[21]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Terminate the binding reaction by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[22]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Conclusion and Outlook

The 3',3'-Difluoro-1,4'-bipiperidine scaffold represents a significant and novel addition to the medicinal chemist's toolbox. By strategically positioning a gem-difluoro group on the bipiperidine core, this scaffold offers a compelling solution to the pervasive challenge of metabolic instability. The predictable and significant modulation of amine basicity further enhances its utility, allowing for the fine-tuning of physicochemical properties to optimize for specific biological targets and desired pharmacokinetic profiles.

While the impact on binding affinity must be empirically determined for each target, the substantial improvements in metabolic stability often provide a decisive advantage, potentially converting a rapidly cleared compound into a viable drug candidate. The supporting experimental data and protocols provided in this guide empower researchers to objectively assess the performance of this scaffold and leverage its unique properties in the development of next-generation therapeutics, particularly for CNS disorders and other indications where metabolic robustness is paramount.[5]

References

  • Navigating Metabolic Stability: A Comparative Guide to 5-Fluoropiperidin-3-ol Containing Compounds. Benchchem.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • 3',3'-Difluoro-1,4'-bipiperidine. MySkinRecipes.
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • How to Conduct an In Vitro Metabolic Stability Study.
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},...
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Metabolic stability assay in human, rat, dog or mouse hep
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
  • Application Note: Measuring the Receptor Binding Affinity of 3-(2-Cyclohexylethyl)piperidine. Benchchem.
  • (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines...
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemRxiv.
  • Receptor Binding Assays.
  • 3,3-difluoro-piperidine AldrichCPR. Sigma-Aldrich.
  • The formation of all-cis-(multi)
  • Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed.
  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • 3,3-difluoro-Piperidine. ChemicalBook.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • About Ligand Binding Assays. Gifford Bioscience.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.
  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Deriv
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.
  • GoldFBuch Clean Oct 4th.
  • 1934439-49-2|3',3'-Difluoro-1,4'-bipiperidine. BLDpharm.
  • Bipiperidine derivative and application thereof as antitumor drug.
  • Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed.
  • 3,3'-Bipiperidine. Chem-Impex.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 3',3'-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step instructions for the proper and safe disposal of 3',3'-Difluoro-1,4'-bipiperidine (CAS No. 1934439-49-2), a fluorinated heterocyclic compound utilized in pharmaceutical research and development, particularly for central nervous system (CNS) agents.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance.

Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this exact molecule, the following protocols are grounded in the established principles for handling and disposing of halogenated organic compounds and piperidine derivatives. The presence of the difluoro-substitution fundamentally classifies this compound as a specialized waste that demands a dedicated disposal pathway.

Hazard Assessment & Rationale for Specialized Disposal

Understanding the chemical nature of 3',3'-Difluoro-1,4'-bipiperidine is foundational to its safe disposal. The rationale for treating it as a hazardous, halogenated waste stems from two key aspects of its structure:

  • The Bipiperidine Core: The parent structure, 1,4'-bipiperidine, is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3] Structurally related piperidine compounds are often toxic if swallowed or in contact with skin, and can be corrosive, causing severe skin and eye damage.[4][5] Therefore, 3',3'-Difluoro-1,4'-bipiperidine must be handled with the assumption that it carries similar intrinsic hazards.

  • The Difluoro-Substitution: The two fluorine atoms classify this molecule as a halogenated organic compound .[6][7] This is the most critical factor for disposal. Halogenated wastes cannot be mixed with general organic solvent waste because they require specific high-temperature incineration conditions equipped with scrubbers.[8][9] This is necessary to neutralize the highly corrosive and toxic gases, such as hydrogen fluoride (HF), that are generated during combustion.[4] Improper disposal could lead to the release of these hazardous byproducts into the atmosphere.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, all personnel must adhere to the following safety protocols. These measures are mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) to minimize exposure risks.[10][11]

  • Engineering Controls: All handling and transfer of 3',3'-Difluoro-1,4'-bipiperidine, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]

  • Personal Protective Equipment (PPE): A complete set of PPE is mandatory.[6][11][12]

    • Eye Protection: Chemical safety goggles or a full-face shield.

    • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

    • Body Protection: A flame-retardant laboratory coat. Ensure it is fully buttoned.

    • Footwear: Closed-toe shoes are required at all times in the laboratory.

Quantitative Data Summary

While a comprehensive experimental profile for 3',3'-Difluoro-1,4'-bipiperidine is not widely available, the following data provides essential identification information. The lack of complete toxicological data reinforces the need to treat this compound with the highest degree of caution.

PropertyValueSource
CAS Number 1934439-49-2[1][13]
Molecular Formula C₁₀H₁₈F₂N₂[1]
Molecular Weight 204.26 g/mol [1]
Inferred Hazard Class Halogenated Organic Waste[6][7]
Known Incompatibilities Strong oxidizing agents, Strong acids[3]

Step-by-Step Disposal Protocol

The proper disposal of 3',3'-Difluoro-1,4'-bipiperidine is a multi-step process that begins at the point of waste generation. Each step is designed to ensure safety and compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[14]

Step 1: Waste Segregation This is the most crucial step in the disposal process. Halogenated organic waste must be kept separate from all other waste streams.[7][8][12]

  • Action: Dedicate a specific waste container exclusively for "Halogenated Organic Waste."

  • Causality: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal and can lead to improper treatment, violating EPA regulations.[12][15]

Step 2: Container Selection and Labeling Proper containment and identification are legally required.

  • Action: Select a robust, leak-proof waste container compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[12][14]

  • Action: Before adding any waste, label the container clearly.[16] The label must include:

    • The words "Hazardous Waste ".[14][16]

    • The full chemical name: "3',3'-Difluoro-1,4'-bipiperidine ". Do not use abbreviations or chemical formulas.[8][14]

    • If in solution, list all components with their approximate percentages.[15][16]

    • The date of waste generation and the responsible Principal Investigator's name and contact information.[14]

Step 3: Waste Collection Carefully transfer the waste into the prepared container.

  • Action: Working inside a fume hood, slowly transfer the waste, whether solid or in solution, into the designated container. Avoid splashing.[12]

  • Action: Do not overfill the container. A safe maximum is 80-90% of its capacity to allow for vapor expansion and prevent spills during transport.[12]

  • Action: Securely close the container lid immediately after adding waste. Do not leave a funnel in the opening.[16]

Step 4: Temporary Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][17]

  • Action: Store the sealed waste container at or near the point of generation and under the control of the laboratory personnel.

  • Action: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and acids.[3]

  • Action: The storage area should have secondary containment to capture any potential leaks.

Step 5: Arranging for Final Disposal Final disposal must be handled by trained professionals.

  • Action: Once the container is nearly full (approaching 90%), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][14]

  • Action: Provide the EHS office with a complete and accurate inventory of the waste container's contents.

Disposal Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for the compliant disposal of 3',3'-Difluoro-1,4'-bipiperidine.

G start Waste Generation (3',3'-Difluoro-1,4'-bipiperidine) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Critical Step: Segregate Waste Is it a halogenated compound? ppe->segregate halogen_container Place in 'Halogenated Organic Waste' Container segregate->halogen_container Yes non_halogen Use 'Non-Halogenated' Waste Stream segregate->non_halogen No label_container Label Container Correctly 'Hazardous Waste' + Full Chemical Name halogen_container->label_container storage Store in Satellite Accumulation Area (Secure & Segregated) label_container->storage ehs Contact EHS for Pickup (Container < 90% full) storage->ehs end Documented & Compliant Disposal ehs->end

Caption: Disposal workflow for 3',3'-Difluoro-1,4'-bipiperidine.

Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is essential to mitigate hazards.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a chemical absorbent pad or material.

    • Carefully collect the absorbent material using non-sparking tools and place it into your designated "Halogenated Organic Waste" container.[8]

    • Decontaminate the surface of the fume hood with an appropriate solvent, collecting all cleaning materials as hazardous waste.

    • Report the incident to your laboratory supervisor and EHS department.[12]

  • Major Spill (Outside of a fume hood or unmanageable):

    • Evacuate the immediate area immediately.

    • Alert others nearby and activate the nearest fire alarm if necessary to ensure building evacuation.

    • Contact your institution's emergency response number and the EHS department.[8]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By rigorously following this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3',3'-Difluoro-1,4'-bipiperidine, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Office of Clinical and Research Safety.
  • MasterControl. 29 CFR 1910.
  • Administration for Strategic Preparedness and Response (ASPR).
  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Formaspace. OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ACTenviro.
  • BenchChem. Safe Disposal of (S)-3-(4-Fluorobenzyl)piperidine: A Procedural Guide.
  • Environment, Health and Safety, Cornell University. 7.2 Organic Solvents.
  • Braun Research Group, Northwestern University.
  • U.S. Environmental Protection Agency.
  • Carleton College.
  • Research Compliance and Safety, Columbia University. Hazardous Chemical Waste Management Guidelines.
  • American Chemical Society. Hazardous Waste and Disposal.
  • MySkinRecipes. 3',3'-Difluoro-1,4'-bipiperidine.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • BenchChem. Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol.
  • Sigma-Aldrich. 3,3-difluoro-piperidine AldrichCPR.
  • ChemicalBook. 3,3-difluoro-Piperidine | 363179-66-2.
  • Thermo Fisher Scientific.
  • Ciloa.
  • Fisher Scientific.
  • BLDpharm. 3',3'-Difluoro-1,4'-bipiperidine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.